ligupurpuroside A
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIPLGNTUAGMU-YAHWZRCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Bioactivity of Ligupurpuroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ligupurpuroside A, a phenylethanoid glycoside with promising therapeutic potential. This document details its chemical structure, summarizes key quantitative data, outlines experimental protocols for its study, and elucidates its role in cellular signaling pathways.
Chemical Structure and Properties of this compound
This compound is a complex natural product isolated from plants of the Ligustrum genus. Its chemical identity has been established through spectroscopic methods.
2D Chemical Structure:
SMILES String: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C35H46O19 | [1][2] |
| Molecular Weight | 770.73 g/mol | [1][2] |
| CAS Number | 147396-01-8 | [1][2] |
Quantitative Biological Data
This compound has demonstrated noteworthy biological activities, particularly in the realms of metabolic regulation and enzyme inhibition.
| Biological Activity | Assay Details | Result | Source |
| Pancreatic Lipase Inhibition | in vitro enzymatic assay | Competitive inhibitor | [3][4] |
| Trypsin Inhibition | in vitro enzymatic assay | IC50: 3.08 x 10⁻³ mol/L | [5] |
| Lipid Accumulation Inhibition | Oleic acid-induced HepG2 cells | Significant inhibition at 50 µmol/L | [6][7] |
| Antioxidant Activity | Inhibition of LDL oxidation | Dose-dependent at 5-40 µM | [8] |
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.
Isolation of this compound from Ligustrum robustum
The isolation of this compound typically involves a multi-step extraction and chromatographic purification process.
Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered leaves of Ligustrum robustum are typically extracted with an aqueous ethanol solution (e.g., 70%) under reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude paste.
-
Chromatography: The crude extract is subjected to a series of column chromatography steps. Common stationary phases include silica gel, polyamide, and MCI gel. Elution is performed with a gradient of solvents, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural assignment.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure, including the stereochemistry of the glycosidic linkages.
-
Pancreatic Lipase Inhibition Assay
The inhibitory effect of this compound on pancreatic lipase is typically assessed using a spectrophotometric method.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, p-nitrophenyl palmitate (pNPP), is also prepared in a solution containing a detergent to form micelles.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Measurement: The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
Role in Cellular Signaling Pathways
Recent studies have indicated that the hypolipidemic effects of phenylethanoid glycosides from Ligustrum robustum, including this compound, are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[6][7]
AMPK/SREBP-1c Signaling Pathway:
Caption: Proposed mechanism of this compound in the AMPK/SREBP-1c pathway.
Mechanism of Action:
-
AMPK Activation: this compound is proposed to activate AMPK, a key cellular energy sensor. The exact mechanism of activation, whether through direct binding or indirect effects on the cellular AMP/ATP ratio, is an area of ongoing research.
-
Inhibition of SREBP-1c Processing: Activated AMPK (p-AMPK) phosphorylates and inhibits the proteolytic processing of the precursor form of SREBP-1c located in the endoplasmic reticulum.
-
Reduced Nuclear SREBP-1c: This inhibition prevents the translocation of the active, nuclear form of SREBP-1c to the nucleus.
-
Downregulation of Lipogenic Genes: With reduced levels of nuclear SREBP-1c, the transcription of its target genes, which include key enzymes involved in fatty acid and triglyceride synthesis (e.g., fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC)), is decreased.
-
Decreased Lipogenesis: The overall result is a reduction in hepatic lipogenesis, contributing to the observed hypolipidemic effects.
This technical guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its therapeutic potential and to refine the understanding of its mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Acteoside From Ligustrum robustum (Roxb.) Blume Ameliorates Lipid Metabolism and Synthesis in a HepG2 Cell Model of Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Review on Therapeutic Potential of Medicinal Plants and their Pharmacologically Active Molecules for Targeting Metabolic Syndrome - Gauttam - Current Pharmaceutical Design [rjsocmed.com]
- 5. researchgate.net [researchgate.net]
- 6. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources and Isolation of Ligupurpuroside A
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological pathways associated with this compound, a phenylethanoid glycoside of interest for its potential therapeutic properties.
Natural Sources of this compound
This compound is a naturally occurring phytochemical found predominantly in plants of the Ligustrum genus (Oleaceae family). The primary documented sources are the leaves of Ligustrum robustum and Ligustrum purpurascens.[1][2][3] In China, the leaves of these plants are commonly used to prepare a bitter-tasting herbal tea known as "Ku-Ding-Cha," which has a long history of use in traditional medicine for various health purposes.[1][3][4]
Table 1: Documented Natural Sources of this compound
| Plant Species | Part Used | Common Name/Use |
| Ligustrum robustum | Leaves | Ku-Ding-Cha (Bitter Tea)[2][3] |
| Ligustrum purpurascens | Leaves | Ku-Ding-Cha (Bitter Tea)[1] |
Experimental Protocol for Isolation of this compound
The following protocol is a detailed methodology for the extraction and isolation of this compound from the leaves of Ligustrum robustum, as documented in phytochemical studies.[3]
2.1. Plant Material Preparation and Extraction
-
Preparation : Freshly collected leaves of L. robustum are first agitated and then baked at 120°C for 50 minutes to halt enzymatic degradation and facilitate drying. The dried leaves are subsequently smashed into a fine powder.[3]
-
Extraction : The raw powder (e.g., 7.0 kg) is extracted with 70% ethanol (e.g., 28 L) under reflux for 2 hours. This process is typically performed in a multi-function extractor.[3]
-
Concentration : The resulting ethanol extract is percolated and then condensed under vacuum to yield a viscous paste (e.g., 2.2 kg from 7.0 kg of powder).[3]
-
Chlorophyll Removal : The paste is dissolved in 95% ethanol (e.g., 3 L), followed by the infusion of an equal volume of purified water (e.g., 3 L) to precipitate chlorophyll. After filtration, the filtrate is again condensed in vacuo to obtain a chlorophyll-free residue (e.g., 1.0 kg).[3]
2.2. Chromatographic Separation and Purification
-
Initial Fractionation (Silica Gel Column) : The residue is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 10:0 to 0:10 to yield several primary fractions.[3]
-
Secondary Fractionation : The fractions containing the target glycosides are further separated. This involves repeated column chromatography on silica gel, eluting with solvent systems such as CH₂Cl₂-MeOH-H₂O (e.g., 200:10:1 to 80:20:2) or ethyl acetate-methanol-water (EtOAc-MeOH-H₂O) (e.g., 100:4:2 to 100:6:2).[3]
-
Tertiary Separation : Further separation is achieved using a polyamide column with an ethanol-water (EtOH-H₂O) gradient (e.g., 1:9 to 6:4) and an MCI gel column with a methanol-water (MeOH-H₂O) gradient (e.g., 3:7 to 8:2).[3]
-
Final Purification : The final purification of this compound is accomplished through preparative High-Performance Liquid Chromatography (HPLC) using a MeOH-H₂O gradient (e.g., 40:60 to 65:35). Recrystallization from a suitable solvent like 70% methanol can also be employed to obtain the pure compound.[3]
Quantitative Data
The yield of phenylethanoid glycosides from natural sources can vary. The following table presents example data from an isolation study on L. robustum to provide a general reference for expected yields of similar compounds from a large-scale extraction.[3]
Table 2: Example Yields of Glycosides from Ligustrum robustum
| Starting Material (Raw Powder) | Compound | Yield (mg) |
| 7.0 kg | Ligurobustoside R1 | 107.4 |
| 7.0 kg | Ligupurpuroside B | 14.4 |
| 7.0 kg | cis-Ligupurpuroside B | 15.8 |
| 7.0 kg | Osmanthuside D | 21.3 |
| 7.0 kg | (Z)-Osmanthuside B6 | 139.4 |
Note: The specific yield for this compound was not detailed in this particular abstract, but the data for structurally similar compounds illustrate the typical recovery rates from the described protocol.
Visualizations: Workflows and Pathways
4.1. Isolation Workflow
The following diagram illustrates the multi-step process for the isolation of this compound from its natural source.
Caption: Isolation workflow for this compound.
4.2. Proposed Signaling Pathway
This compound has demonstrated hypolipidemic effects.[1] Total glycosides from Ligustrum robustum, which include this compound, are suggested to prevent hyperlipidemia by activating the hepatic AMP-activated protein kinase (AMPK) pathway. This activation leads to the downstream inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1]
References
The Biosynthesis of Ligupurpuroside A: A Technical Guide for Researchers
Abstract
Ligupurpuroside A, a phenylethanoid glycoside (PhG) found in plants of the Ligustrum genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of PhG synthesis, particularly the closely related compound, ligupurpuroside B. This document details the key enzymatic steps, precursor molecules, and hypothetical final acylation. While a complete enzymatic characterization of the entire pathway is not yet available in the scientific literature, this guide consolidates the existing data and provides a framework for future research. It includes hypothesized reaction schemes, quantitative data on related compounds, and generalized experimental protocols to facilitate further investigation into this complex biosynthetic pathway.
Introduction
Phenylethanoid glycosides (PhGs) are a diverse class of natural products characterized by a phenylethanol aglycone moiety attached to a sugar, which is often further decorated with acyl and additional sugar groups.[1][2] this compound, isolated from Ligustrum robustum, is a notable PhG with a complex structure, featuring two caffeoyl groups. Its biosynthesis is of significant interest for the potential to produce this and related compounds through biotechnological approaches. This guide synthesizes the available information to present a detailed, albeit partially hypothetical, overview of the this compound biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylethanoid glycoside pathway, originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be divided into three main stages: 1) formation of the core aglycone and its glycosylation, 2) sequential glycosylation to form the trisaccharide backbone, and 3) acylation with caffeoyl moieties. The latter part of the pathway is largely inferred from the characterized biosynthesis of ligupurpuroside B.[1][3]
Formation of Salidroside
The initial steps involve the conversion of L-tyrosine to tyrosol, which is then glycosylated to form salidroside. This process is catalyzed by a UDP-glucosyltransferase (UGT). In Ligustrum robustum, UGT85AF8 has been identified as the enzyme responsible for the formation of salidroside from tyrosol.[1][3]
Elaboration of the Trisaccharide Chain
Following the formation of salidroside, a series of glycosylation steps are proposed to build the trisaccharide chain. While the direct precursors to this compound have not all been confirmed, the pathway for the structurally similar ligupurpuroside B has been elucidated and provides a strong model. This involves the sequential addition of two rhamnose units to an intermediate, osmanthuside A, by specific rhamnosyltransferases. The enzymes UGT79G7 (an osmanthuside A 1,3-rhamnosyltransferase) and UGT79A19 (an osmanthuside B 1,4-rhamnosyltransferase) have been shown to be involved in the synthesis of ligupurpuroside B.[1][3]
Acylation Steps: The Formation of this compound
This compound is distinguished from ligupurpuroside B by the presence of a second caffeoyl group. The acylation of PhGs is typically catalyzed by BAHD acyltransferases, which utilize acyl-CoA donors. It is hypothesized that a specific BAHD acyltransferase catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to ligupurpuroside B to form this compound. However, the specific enzyme responsible for this final acylation step has not yet been identified and characterized in the scientific literature.
The precursor for the caffeoyl moiety, caffeoyl-CoA, is synthesized from L-phenylalanine via the well-established phenylpropanoid pathway.
Below is a DOT script generating a diagram of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Comprehensive quantitative data for the biosynthesis of this compound, including enzyme kinetics and metabolite concentrations, are currently limited in the public domain. The following tables summarize available data for related enzymes and compounds, which can serve as a proxy for estimating the parameters in the this compound pathway.
Table 1: Enzyme Kinetic Parameters for Related Glycosyltransferases
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Source |
| UGT85AF8 | Tyrosol | Data not available | Data not available | [1][3] |
| UGT79G7 | Osmanthuside A | Data not available | Data not available | [1][3] |
| UGT79A19 | Intermediate | Data not available | Data not available | [1][3] |
Note: Specific kinetic parameters for these enzymes have not been reported. Further experimental work is required to determine these values.
Table 2: Concentration of Phenylethanoid Glycosides in Ligustrum Species
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Source |
| This compound | Ligustrum robustum | Leaves | Data not available | |
| Ligupurpuroside B | Ligustrum robustum | Leaves | Data not available | |
| Acteoside | Ligustrum robustum | Leaves | Data not available | |
| Oleuropein | Ligustrum vulgare | Flowers | 33.43 ± 2.48 |
Experimental Protocols
This section provides generalized protocols for key experiments required to elucidate and characterize the this compound biosynthetic pathway. These protocols are based on standard methodologies used in the study of plant natural product biosynthesis.
Heterologous Expression and Purification of BAHD Acyltransferases
This protocol describes the expression of a candidate BAHD acyltransferase in E. coli and its subsequent purification.
Caption: Workflow for heterologous expression and purification.
Methodology:
-
Gene Identification and Cloning: Identify candidate BAHD acyltransferase genes from a Ligustrum robustum transcriptome database based on homology to known PhG acyltransferases. Amplify the full-length coding sequence from cDNA and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD
600of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight to enhance protein solubility. -
Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using nickel-affinity chromatography. Elute the protein and verify its purity and size by SDS-PAGE.
In Vitro BAHD Acyltransferase Activity Assay
This protocol outlines a method to determine the activity of the purified BAHD acyltransferase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acyl acceptor (ligupurpuroside B), the acyl donor (caffeoyl-CoA), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or an acid.
-
Analysis: Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of this compound.
Quantification of this compound and its Precursors by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant extracts.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant material (Ligustrum robustum leaves). Grind the dried tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol.
-
Chromatographic Separation: Use a reversed-phase C18 column for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and an internal standard.
-
Quantification: Generate a calibration curve using authentic standards of the analytes to determine their concentrations in the plant extracts.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of the intricate metabolic pathways that generate the vast diversity of plant natural products. While the general framework of its synthesis can be inferred from related phenylethanoid glycosides, significant gaps in our knowledge remain. The definitive identification and characterization of the final BAHD acyltransferase are critical next steps. Furthermore, a thorough quantitative analysis of the pathway, including enzyme kinetics and in planta metabolite concentrations, is necessary for a complete understanding. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to pursue these unanswered questions and ultimately harness the biosynthetic machinery of Ligustrum for the production of valuable bioactive compounds.
References
- 1. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
- 2. Simultaneous determination of five phenylethanoid glycosides in small-leaved Kudingcha from the Ligustrum genus by UPLC/PDA [agris.fao.org]
- 3. academic.oup.com [academic.oup.com]
Spectroscopic and Structural Elucidation of Ligupurpuroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ligupurpuroside A, a phenylethanoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is based on the initial isolation and structural elucidation of this compound from Ligustrum purpurascens.
Spectroscopic Data
The structural determination of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard, with the coupling constants (J) given in Hertz (Hz).
| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 2 | 6.68 | d | 2.0 |
| 5 | 6.70 | d | 8.0 |
| 6 | 6.57 | dd | 8.0, 2.0 |
| 7 | 2.75 | t | 7.0 |
| 8 | 3.75 | m | |
| Caffeoyl Moiety | |||
| 2' | 6.89 | d | 2.0 |
| 5' | 6.95 | d | 8.2 |
| 6' | 6.78 | dd | 8.2, 2.0 |
| 7' | 7.55 | d | 16.0 |
| 8' | 6.25 | d | 16.0 |
| Glucose Moiety | |||
| 1'' | 4.35 | d | 7.8 |
| 2'' | 3.40 | m | |
| 3'' | 3.45 | m | |
| 4'' | 4.85 | t | 9.5 |
| 5'' | 3.60 | m | |
| 6''a | 3.65 | m | |
| 6''b | 3.50 | m | |
| Rhamnose Moiety | |||
| 1''' | 5.15 | d | 1.5 |
| 2''' | 3.95 | m | |
| 3''' | 3.68 | m | |
| 4''' | 3.30 | t | 9.5 |
| 5''' | 3.55 | m | |
| 6''' | 1.08 | d | 6.2 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.
| Carbon No. | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 131.5 |
| 2 | 117.2 |
| 3 | 145.8 |
| 4 | 144.3 |
| 5 | 116.5 |
| 6 | 121.3 |
| 7 | 36.5 |
| 8 | 71.8 |
| Caffeoyl Moiety | |
| 1' | 127.8 |
| 2' | 115.5 |
| 3' | 146.5 |
| 4' | 149.3 |
| 5' | 116.3 |
| 6' | 123.0 |
| 7' | 146.9 |
| 8' | 114.8 |
| 9' | 168.5 |
| Glucose Moiety | |
| 1'' | 104.2 |
| 2'' | 76.0 |
| 3'' | 81.5 |
| 4'' | 70.2 |
| 5'' | 76.5 |
| 6'' | 62.5 |
| Rhamnose Moiety | |
| 1''' | 102.8 |
| 2''' | 72.5 |
| 3''' | 72.2 |
| 4''' | 74.0 |
| 5''' | 70.5 |
| 6''' | 18.5 |
Mass Spectrometry (MS) Data
Mass spectrometry was used to determine the molecular weight and elemental composition of this compound.
-
FAB-MS (Negative Ion Mode): m/z 623 [M-H]⁻
-
HR-FAB-MS: Calculated for C₂₉H₃₅O₁₅: 623.1976; Found: 623.1978.
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies.
NMR Spectroscopy
-
Instrumentation: Bruker AM-400 NMR spectrometer.
-
Solvent: Pyridine-d₅.
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR Spectroscopy: Recorded at 400 MHz.
-
¹³C NMR Spectroscopy: Recorded at 100.6 MHz. Standard broadband proton-decoupled spectra were acquired.
Mass Spectrometry
-
Instrumentation: VG AutoSpec-3000 mass spectrometer.
-
Ionization Method: Fast Atom Bombardment (FAB).
-
Mode: Negative ion mode.
-
Matrix: Glycerol.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the structural relationships within this compound.
An In-depth Technical Guide to Ligupurpuroside A: From Traditional Use to Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside A is a phenylethanoid glycoside, a class of natural compounds known for their significant biological activities.[1][2] It is primarily isolated from plants of the Ligustrum genus, such as Ligustrum robustum and Ligustrum purpurascens.[1][3] These plants are the source material for a traditional Chinese beverage known as "Ku-Ding-Cha" (苦丁茶), or bitter tea.[1][4][5] For centuries, Ku-Ding-Cha has been utilized in traditional Chinese medicine to clear heat, eliminate toxins, and manage conditions like obesity and diabetes.[6] Modern scientific inquiry has begun to validate these traditional uses, identifying this compound as a key bioactive constituent with potent antioxidant and hypolipidemic properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, pharmacological mechanisms, and the experimental protocols used to elucidate its function.
Chemical and Physical Properties
This compound's identity is well-characterized, providing a solid foundation for research and development. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₆O₁₉ | [3] |
| Molecular Weight | 770.73 g/mol | [3] |
| CAS Number | 147396-01-8 | [3] |
| Compound Type | Phenylpropanoid Glycoside | [1] |
| Source | Ligustrum robustum, Ligustrum purpurascens | [1][3] |
| Appearance | Powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Pharmacological Properties and Mechanisms of Action
Research has primarily focused on two significant therapeutic areas for this compound: lipid metabolism and oxidative stress.
Hypolipidemic Effects
This compound demonstrates significant potential in managing hyperlipidemia through a multi-faceted mechanism.
a) Inhibition of Pancreatic Lipase: The compound acts as a natural, competitive inhibitor of pancreatic lipase.[3] This enzyme is crucial for the digestion of dietary triglycerides. By inhibiting its action, this compound can reduce the absorption of fats from the intestine, contributing to lower systemic lipid levels.
b) Regulation of Hepatic Lipid Metabolism via the AMPK/SREBP-1c Pathway: A pivotal mechanism for the hypolipidemic effect of this compound and its associated total phenylpropanoid glycosides (LRTPG) is the activation of the AMP-activated protein kinase (AMPK) pathway in the liver.[7] AMPK is a master regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[7][8][9]
The inhibition of SREBP-1c downregulates the expression of several critical lipogenic enzymes, including:
-
Stearoyl-CoA desaturase 1 (SCD1)
-
Glycerol-3-phosphate acyltransferase (GPAT)
-
Diacylglycerol acyltransferase 2 (DGAT2)[7]
This signaling cascade effectively suppresses the synthesis of new fatty acids and triglycerides in the liver, a key contributor to hyperlipidemia.[7]
Figure 1: Hypolipidemic signaling pathway of this compound.
Antioxidant Effects
This compound is a potent antioxidant, comparable in activity to well-known compounds like (-)-epicatechin gallate from green tea.[2] Its primary antioxidant mechanism involves the protection of low-density lipoprotein (LDL) from oxidation, a critical initiating step in the pathogenesis of atherosclerosis.[2][10]
The compound effectively prevents the oxidation of α-tocopherol (Vitamin E) within LDL particles induced by peroxyl free radicals.[2] This protection is dose-dependent, observed at concentrations between 5-40 µM.[2] By inhibiting the formation of oxidized LDL (oxLDL), this compound helps prevent the uptake of these atherogenic particles by macrophages, thereby reducing the formation of foam cells in the arterial wall.[2][11]
Summary of Preclinical Data
Quantitative data from key preclinical studies underscore the therapeutic potential of this compound.
In Vivo Hypolipidemic Activity
An in vivo study using hamsters fed a high-fat diet demonstrated the potent effects of total phenylpropanoid glycosides from L. robustum (LRTPG), which includes this compound as a major component.
Table 1: Effects of LRTPG on Plasma and Hepatic Lipids in High-Fat Diet-Fed Hamsters [7]
| Parameter | High-Fat Diet (Control) | LRTPG (1.2 g/kg) | % Reduction |
| Plasma Triglycerides (TG) | High | Significantly Reduced | Data not specified |
| Plasma Free Fatty Acid | High | Significantly Reduced | Data not specified |
| Plasma Total Cholesterol | High | Significantly Reduced | Data not specified |
| Plasma LDL-Cholesterol | High | Significantly Reduced | Data not specified |
| Hepatic Triglycerides (TG) | High | Significantly Reduced | Data not specified |
| Hepatic Total Cholesterol | High | Significantly Reduced | Data not specified |
In Vitro Anti-Steatosis Activity
In a cellular model of non-alcoholic fatty liver disease (NAFLD), this compound showed direct effects on hepatocyte lipid accumulation.
Table 2: Effect of this compound on Lipid Accumulation in HepG2 Cells [1][7]
| Cell Model | Inducer | Treatment | Concentration | Outcome |
| HepG2 Cells | Oleic Acid | This compound | 50 µmol/L | Significant inhibition of lipid accumulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments cited in this guide.
Extraction and Isolation of this compound
The following protocol details the extraction and purification of phenylethanoid glycosides, including this compound, from the leaves of L. robustum.[12]
Figure 2: Experimental workflow for extraction and isolation.
In Vivo Hypolipidemic Model Protocol[7]
-
Animal Model : Male golden Syrian hamsters.
-
Acclimatization : Animals are housed under standard conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) for one week.
-
Induction of Hyperlipidemia : Animals are fed a high-fat diet (containing 10% lard, 0.5% cholesterol) for a specified period to induce hyperlipidemia.
-
Treatment Groups :
-
Normal Control (standard diet)
-
Model Control (high-fat diet)
-
Positive Control (e.g., a standard hypolipidemic drug)
-
Treatment Groups (high-fat diet + LRTPG at low, medium, and high doses, e.g., 0.3, 0.6, and 1.2 g/kg).
-
-
Administration : Treatments are administered daily via oral gavage for 21 consecutive days.
-
Sample Collection : At the end of the treatment period, animals are fasted overnight. Blood samples are collected for plasma lipid analysis. Liver tissue is excised for hepatic lipid analysis and molecular studies (Western blot for p-AMPK, SREBP-1c).
-
Analysis : Plasma and hepatic lipids (TG, TC, FFA, LDL-C) are measured using commercial assay kits. Protein expression is quantified by Western blotting.
In Vitro Lipid Accumulation Assay Protocol[7][13][14][15]
-
Cell Line : Human hepatoma G2 (HepG2) cells.
-
Cell Culture : Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Induction of Steatosis : To induce lipid accumulation, cells are incubated with a fatty acid solution, typically oleic acid (e.g., 0.1-1 mM complexed with BSA), for 24 hours.[13][14]
-
Treatment : Cells are co-treated with the fatty acid solution and various concentrations of this compound (e.g., 50 µM).
-
Lipid Staining : After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and stained with Oil Red O solution to visualize intracellular neutral lipid droplets.
-
Quantification : The stained lipid droplets are quantified by extracting the dye with isopropanol and measuring the absorbance at approximately 510 nm using a microplate reader.[15]
In Vitro LDL Oxidation Inhibition Assay[2][17]
-
LDL Isolation : Human LDL is isolated from the plasma of healthy volunteers by ultracentrifugation or selective precipitation methods.[16][17][18]
-
Assay Setup : Isolated LDL (e.g., 100 µg protein/mL) is incubated in a phosphate-buffered saline solution.
-
Treatment : Different concentrations of this compound (e.g., 5-40 µM) are added to the LDL solution and pre-incubated.
-
Initiation of Oxidation : Oxidation is initiated by adding a pro-oxidant, typically copper sulfate (CuSO₄, final concentration ~5-10 µM).[16][17]
-
Monitoring Oxidation : The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes through the increase in absorbance at 234 nm over several hours.[16]
-
Endpoint Analysis : Alternatively, lipid peroxidation can be assessed at specific time points by measuring thiobarbituric acid-reactive substances (TBARS).[19]
-
Data Analysis : The lag phase duration before the onset of rapid oxidation is calculated. A longer lag phase in the presence of the test compound indicates antioxidant activity.
Conclusion and Future Directions
This compound is a promising bioactive compound with a strong basis in traditional medicine and growing validation from modern pharmacological studies. Its dual action as a lipase inhibitor and a modulator of the hepatic AMPK/SREBP-1c pathway makes it a compelling candidate for the development of novel therapeutics for hyperlipidemia and related metabolic disorders. Furthermore, its potent antioxidant properties, specifically the inhibition of LDL oxidation, suggest a role in the prevention of atherosclerosis.
Future research should focus on:
-
Pharmacokinetics and Bioavailability : Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand its behavior in vivo.
-
Clinical Trials : Rigorous, placebo-controlled clinical trials are required to establish its safety and efficacy in human subjects for managing hyperlipidemia and reducing cardiovascular risk.
-
Synergistic Effects : Investigating the synergistic effects of this compound with other phenylethanoid glycosides present in Ku-Ding-Cha could reveal more potent therapeutic combinations.
-
Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure of this compound could lead to the development of more potent and selective derivatives.
The comprehensive data presented in this guide provide a robust foundation for scientists and drug development professionals to advance the research on this compound from a traditional remedy to a scientifically validated therapeutic agent.
References
- 1. This compound | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|147396-01-8|COA [dcchemicals.com]
- 4. Ku Ding Cha (Kuding tea) in Chinese Medicine [meandqi.com]
- 5. chinateawholesale.com [chinateawholesale.com]
- 6. Preventive Effect of Small-Leaved Kuding Tea (Ligustrum robustum (Roxb.) Bl.) Polyphenols on D-Galactose-Induced Oxidative Stress and Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypolipidemic activity and mechanisms of the total phenylpropanoid glycosides from Ligustrum robustum (Roxb.) Blume by AMPK-SREBP-1c pathway in hamsters fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK, SREBP, and Lipid Metabolism | Cell Signaling & Diabetes Laboratory [bumc.bu.edu]
- 10. Antioxidative activity of high-density lipoprotein (HDL): Mechanistic insights into potential clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antioxidant properties of HDL [frontiersin.org]
- 12. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities [mdpi.com]
- 13. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment [frontiersin.org]
- 19. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Ligupurpuroside A CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligupurpuroside A, a phenylpropanoid glycoside isolated from Ligustrum purpurascens, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and delves into its biological activities, focusing on its antioxidant and hypolipidemic properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanism underlying its hypolipidemic effects, specifically its modulation of the AMPK/SREBP-1c signaling pathway.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 147396-01-8 | [1][2][3][] |
| Molecular Formula | C35H46O19 | [1][2][3][] |
| Molecular Weight | 770.73 g/mol | [1][3] |
| Class | Phenylpropanoids | [1][3] |
| Source | Herbs of Ligustrum purpurascens | [1][3] |
| Appearance | Powder | [1][3] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1][3] |
Biological Activities
This compound exhibits a range of biological activities, with its antioxidant and hypolipidemic effects being of particular note for drug development.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Hypolipidemic Activity
Studies have shown that this compound can significantly inhibit lipid accumulation in hepatocytes.[1] This effect is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD). The primary mechanism for this activity is through the modulation of the AMPK-SREBP-1c signaling pathway.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at various concentrations. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the this compound sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
This in vitro model mimics the conditions of hepatic steatosis.
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: Seed the HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with oleic acid (conjugated to BSA) at a final concentration of 0.5-1 mM for 24 hours to induce lipid accumulation.
-
Treatment: Treat the oleic acid-induced cells with various concentrations of this compound (e.g., 50 µM) for an additional 24 hours.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
-
Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm to quantify the intracellular lipid content.
Signaling Pathway Analysis
The hypolipidemic effect of this compound is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).
AMPK-SREBP-1c Signaling Pathway
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// Edges LigupurpurosideA -> AMPK [label="Activates", color="#5F6368", fontcolor="#202124"]; AMPK -> pAMPK [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pAMPK -> SREBP1c_precursor [label="Phosphorylates &\nInhibits Cleavage", color="#5F6368", fontcolor="#202124", dir=tee]; SREBP1c_precursor -> SREBP1c_mature [label="Proteolytic\nCleavage", color="#5F6368", fontcolor="#202124"]; SREBP1c_mature -> Lipogenic_Genes [label="Promotes", color="#5F6368", fontcolor="#202124"]; Lipogenic_Genes -> Lipogenesis [label="Leads to", color="#5F6368", fontcolor="#202124"]; Lipogenesis -> Lipid_Accumulation [label="Results in", color="#5F6368", fontcolor="#202124"]; } this compound signaling pathway in hepatocytes.
Pathway Description:
-
AMPK Activation: this compound activates AMPK, a key energy sensor in the cell.
-
SREBP-1c Inhibition: Activated AMPK (p-AMPK) phosphorylates the precursor form of SREBP-1c. This phosphorylation prevents its proteolytic cleavage and translocation to the nucleus.
-
Downregulation of Lipogenic Genes: The reduction in mature, nuclear SREBP-1c leads to decreased transcription of its target genes, which include key enzymes in lipid synthesis such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).
-
Reduced Lipogenesis: The downregulation of these lipogenic enzymes results in a decrease in the de novo synthesis of fatty acids and triglycerides.
-
Inhibition of Lipid Accumulation: The overall effect is a reduction in intracellular lipid accumulation within the hepatocytes.
Experimental Workflow for Pathway Analysis
// Nodes HepG2_Culture [label="HepG2 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Induction [label="Induce Steatosis\n(Oleic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; LPA_Treatment [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Extraction [label="Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody_Incubation [label="Primary & Secondary\nAntibody Incubation\n(p-AMPK, SREBP-1c, FAS, ACC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Densitometry Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HepG2_Culture -> OA_Induction [color="#5F6368"]; OA_Induction -> LPA_Treatment [color="#5F6368"]; LPA_Treatment -> Protein_Extraction [color="#5F6368"]; Protein_Extraction -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Western_Blot [color="#5F6368"]; Western_Blot -> Antibody_Incubation [color="#5F6368"]; Antibody_Incubation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } Workflow for Western Blot analysis of signaling proteins.
Quantitative Data Summary
The following table summarizes the expected outcomes from the described experiments. Actual values should be determined empirically.
| Experiment | Parameter | Expected Result with this compound |
| DPPH Assay | % Radical Scavenging | Dose-dependent increase |
| ABTS Assay | % Radical Scavenging | Dose-dependent increase |
| HepG2 Lipid Accumulation | Intracellular Lipid Content | Significant decrease at 50 µM[1] |
| Western Blot Analysis | p-AMPK/AMPK Ratio | Increase |
| Nuclear SREBP-1c | Decrease | |
| FAS Expression | Decrease | |
| ACC Expression | Decrease |
Conclusion
This compound is a promising natural compound with significant antioxidant and hypolipidemic properties. Its ability to modulate the AMPK-SREBP-1c signaling pathway highlights its potential as a therapeutic agent for metabolic disorders such as NAFLD. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on ligupurpuroside A, a phenylethanoid glycoside with significant biological activities. Due to the absence of a reported total chemical synthesis, this document focuses on its proposed biosynthetic pathway, established biological activities with supporting quantitative data, and a general protocol for its isolation from natural sources.
I. Biosynthesis of this compound and Related Phenylethanoid Glycosides
While the complete biosynthetic pathway of this compound has not been explicitly detailed, the elucidation of the biosynthesis of the structurally similar ligupurpuroside B in Ligustrum robustum offers valuable insights.[1][2][3][4][5] The pathway involves a series of enzymatic steps catalyzed by glycosyltransferases.
A proposed biosynthetic pathway for phenylethanoid glycosides, including this compound, likely commences with the formation of a salidroside precursor from tyrosol, catalyzed by the enzyme UGT85AF8.[1][2][3] Subsequent glycosylation steps, mediated by other specific glycosyltransferases, would then lead to the elaboration of the core structure to yield this compound and its related compounds. In the case of ligupurpuroside B, UGT79G7 and UGT79A19 are responsible for the sequential addition of rhamnose moieties.[1][2][3][4][5]
Proposed Biosynthetic Scheme:
Caption: Proposed biosynthetic pathway for this compound and related compounds.
II. Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant properties being the most prominently studied. Phenylethanoid glycosides, as a class, are recognized for their diverse therapeutic potential, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[6][7][8]
Antioxidant Activity:
This compound has demonstrated potent antioxidant effects, comparable to the well-known green tea antioxidant, (-)-epicatechin gallate.[9] It effectively protects human low-density lipoprotein (LDL) from copper-mediated oxidation and prevents the peroxyl free radical-induced oxidation of alpha-tocopherol in human LDL.[9] This activity is dose-dependent.[9]
Enzyme Inhibitory Activity:
Studies on related phenylethanoid glycosides from Ligustrum robustum have revealed inhibitory effects on various enzymes, suggesting potential therapeutic applications in metabolic disorders.[10] While specific data for this compound's enzyme inhibition is part of a broader study, the general activity of this class of compounds is significant.
Quantitative Biological Activity Data:
| Compound/Class | Biological Activity | Assay | IC50 / Effective Concentration | Reference |
| This compound | Antioxidant | Inhibition of Cu2+-mediated LDL oxidation | Protective at 5-40 µM | [9] |
| This compound | Antioxidant | Prevention of peroxyl radical-induced α-tocopherol oxidation in LDL | Effective at 5-40 µM | [9] |
| Phenylethanoid Glycosides (General) | Fatty Acid Synthase (FAS) Inhibition | Enzymatic Assay | Varies by compound (e.g., (Z)-osmanthuside B6: 4.55 ± 0.35 μM) | [10] |
| Phenylethanoid Glycosides (General) | α-Glucosidase Inhibition | Enzymatic Assay | Moderate activity observed for some related compounds | [10] |
| Phenylethanoid Glycosides (General) | α-Amylase Inhibition | Enzymatic Assay | Moderate activity observed for some related compounds | [10] |
| Phenylethanoid Glycosides (General) | ABTS Radical Scavenging | Chemical Assay | Stronger than L-(+)-ascorbic acid for several related compounds (IC50: 2.68 ± 0.05 ~ 4.86 ± 0.06 μM) | [10] |
III. Experimental Protocols
A. General Protocol for Isolation of this compound from Ligustrum species
This protocol outlines a general procedure for the isolation and purification of this compound from the leaves of Ligustrum species, such as Ligustrum purpurascens.[9]
Experimental Workflow:
References
- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B - Organic Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the In Vivo Efficacy of Ligupurpuroside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ligupurpuroside A, a phenylpropanoid glycoside, has demonstrated a range of biological activities in vitro, including antioxidant, anti-inflammatory, and lipid-lowering effects. To translate these promising preclinical findings into potential therapeutic applications, robust in vivo studies using relevant animal models are essential. These application notes provide detailed protocols for investigating the efficacy of this compound in three key areas: hyperlipidemia, neuroprotection, and hepatoprotection. The protocols are based on established animal models and incorporate methods for assessing both phenotypic and molecular endpoints.
Animal Model for Hyperlipidemia
This section outlines a protocol for evaluating the anti-hyperlipidemic effects of this compound in a diet-induced hamster model. Hamsters are a suitable model as their lipid metabolism closely resembles that of humans.
Application Note:
This model is designed to assess the ability of this compound to ameliorate dyslipidemia induced by a high-fat diet. Key endpoints include the measurement of plasma lipid levels, hepatic lipid accumulation, and the modulation of key signaling pathways involved in lipid metabolism, such as the AMPK-SREBP-1c pathway.
Experimental Protocol:
1. Animals and Housing:
-
Species: Male Syrian golden hamsters (8-10 weeks old).
-
Housing: Housed individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimation: Acclimatize for at least one week before the start of the experiment, with free access to standard chow and water.
2. Induction of Hyperlipidemia:
-
Diet: Feed the hamsters a high-fat diet (HFD) consisting of standard chow supplemented with 10% lard, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks to induce hyperlipidemia. A control group will receive a standard chow diet.
3. Treatment Groups:
-
Divide the HFD-fed hamsters into the following groups (n=8-10 per group):
-
HFD Control: HFD + vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
This compound Low Dose: HFD + this compound (e.g., 50 mg/kg/day, administered orally).
-
This compound High Dose: HFD + this compound (e.g., 100 mg/kg/day, administered orally).
-
Positive Control: HFD + Fenofibrate (e.g., 100 mg/kg/day, administered orally).
-
-
A Normal Control group receiving standard chow and vehicle should also be included.
-
Treatment Duration: 8 weeks.
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via retro-orbital sinus puncture at baseline and at the end of the treatment period after an overnight fast.
-
Plasma Lipid Analysis: Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissues.
-
Hepatic Lipid Analysis: Measure hepatic TC and TG levels.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin and eosin (H&E) and Oil Red O staining to assess lipid accumulation and liver morphology.
-
Western Blot Analysis: Analyze the protein expression of key regulators of lipid metabolism in the liver, such as phosphorylated AMPK (p-AMPK), AMPK, and sterol regulatory element-binding protein-1c (SREBP-1c).
Data Presentation:
Table 1: Effects of this compound on Plasma Lipid Profile in High-Fat Diet-Fed Hamsters
| Group | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | ||||
| HFD Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Fenofibrate |
Table 2: Effects of this compound on Hepatic Lipid Content and Enzyme Activity in High-Fat Diet-Fed Hamsters
| Group | Hepatic TC (mg/g tissue) | Hepatic TG (mg/g tissue) |
| Normal Control | ||
| HFD Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Fenofibrate |
Visualization:
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ligupurpuroside A
Introduction
Ligupurpuroside A is a phenylethanoid glycoside found in plants such as Ligustrum purpurascens. It has garnered interest in the scientific community for its potential biological activities. As research into this compound progresses, the need for a reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust HPLC method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (Glacial, analytical grade)
-
Methanol (HPLC grade, for extraction)
-
0.45 µm syringe filters
Chromatographic Conditions
A reversed-phase HPLC method was developed for the quantitative analysis of this compound. The chromatographic separation is achieved using a C18 column with a gradient elution of acetonitrile and acidified water.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water |
| Gradient Elution | 0-6 min, 15-17.8% A; 6-20 min, 17.8% A; 20-40 min, 17.8-25% A; 40-55 min, 25-60% A; 55-60 min, 60-75% A; 60-65 min, 75-15% A; 65-70 min, 15% A |
| Flow Rate | Variable: 0-6 min, 1.0 mL/min; 6-20 min, 0.8 mL/min; 20-40 min, 0.8-1.0 mL/min; 40-70 min, 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery according to ICH guidelines. The following table summarizes the typical performance of this method for phenylethanoid glycosides.[1][2]
| Parameter | Result |
| Linearity (r²) | ≥ 0.9999 |
| Intra-day Precision (RSD%) | < 1.50% |
| Accuracy | 96.05% - 101.47% |
| Recovery | > 95.01% |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 15% acetonitrile in 0.1% acetic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of powdered, dried plant material (e.g., leaves of Ligustrum purpurascens) into a flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 10 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Factors influencing HPLC separation of this compound.
References
- 1. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Ligupurpuroside A: Application Notes and Protocols for Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ligupurpuroside A as an inhibitor of key enzymes implicated in various pathological conditions. While direct quantitative data for this compound is an area of ongoing research, this document summarizes the inhibitory activities of structurally related phenylethanoid glycosides against tyrosinase and α-glucosidase. Furthermore, detailed protocols for standardized in vitro enzyme inhibition assays are provided to facilitate further investigation into the specific inhibitory potential of this compound.
Introduction to this compound
This compound is a phenylethanoid glycoside, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The structural characteristics of phenylethanoid glycosides suggest their potential to interact with and inhibit the activity of various enzymes, making them promising candidates for drug discovery and development. This document focuses on the potential inhibitory effects of this compound on three key enzymes: tyrosinase, α-glucosidase, and acetylcholinesterase.
Potential Enzyme Targets and Therapeutic Implications
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a target for treating hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning.
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for Alzheimer's disease.
Quantitative Data on Phenylethanoid Glycoside Inhibition
While specific IC50 values for this compound are not yet widely published, the following tables summarize the inhibitory activities of other phenylethanoid glycosides against tyrosinase and α-glucosidase, providing a basis for the potential activity of this compound.
Table 1: Tyrosinase Inhibitory Activity of Selected Phenylethanoid Glycosides
| Compound | Source Organism | Substrate | IC50 Value |
| Compound 7 (a phenylethanoid glycoside) | Corallodiscus flabellatus | L-DOPA | 0.23 µM |
| Verbascoside | Teucrium polium | L-DOPA | 0.324 mM |
| Poliumoside | Teucrium polium | L-DOPA | 0.5026 mM |
Table 2: α-Glucosidase Inhibitory Activity of Selected Phenylethanoid Glycosides
| Compound | Source Organism | Substrate | IC50 Value |
| Acteoside (Verbascoside) | Various | pNPG | Varies (µM to mM range) |
| Isoacteoside | Various | pNPG | Varies (µM to mM range) |
| Forsythoside B | Various | pNPG | Varies (µM to mM range) |
Note: IC50 values for α-glucosidase inhibition by phenylethanoid glycosides are reported across various studies with a wide range of potencies. Specific values should be consulted from primary literature.
Signaling Pathways and Experimental Workflows
To visualize the context of enzyme inhibition and the experimental procedures, the following diagrams are provided.
Caption: Potential inhibition of the melanogenesis pathway by this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against tyrosinase, α-glucosidase, and acetylcholinesterase.
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted from standard methods using L-DOPA as a substrate.[1][2]
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the well should be optimized (e.g., 20-40 U/mL).
-
Substrate Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer (e.g., 2.5 mM).
-
Test Compound Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of final concentrations for IC50 determination.
-
Control Solutions: Use buffer with DMSO for the negative control.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
140 µL of sodium phosphate buffer
-
20 µL of the test compound solution (this compound or kojic acid at various concentrations) or control solution.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][4][5]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)
-
DMSO
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer (e.g., 0.5 U/mL).
-
Substrate Solution: Prepare a stock solution of pNPG in sodium phosphate buffer (e.g., 5 mM).
-
Test Compound Solutions: Prepare stock solutions of this compound and acarbose in DMSO and dilute with buffer to desired concentrations.
-
Stopping Solution: Prepare a 0.2 M sodium carbonate solution.
3. Assay Procedure:
-
Add the following to each well of a 96-well plate:
-
50 µL of sodium phosphate buffer
-
10 µL of the test compound solution (this compound or acarbose at various concentrations) or control solution.
-
20 µL of α-glucosidase solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
4. Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.[6][7][8]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Galantamine or Donepezil (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of AChE in Tris-HCl buffer (e.g., 0.2 U/mL).
-
Substrate Solution: Prepare a stock solution of ATCI in deionized water (e.g., 15 mM).
-
DTNB Solution: Prepare a stock solution of DTNB in Tris-HCl buffer (e.g., 3 mM).
-
Test Compound Solutions: Prepare stock solutions of this compound and the positive control in DMSO and dilute with buffer to the desired concentrations.
3. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound solution.
-
20 µL of DTNB solution.
-
-
Mix and pre-incubate at 25°C for 5 minutes.
-
Add 10 µL of the AChE solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
4. Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC50 value from the dose-response curve.
Disclaimer: The information provided in these application notes is intended for research purposes only. The inhibitory potential of this compound against the mentioned enzymes requires further experimental validation. The provided protocols are standard methods and may require optimization for specific experimental conditions.
References
- 1. Tyrosinase inhibition assay [bio-protocol.org]
- 2. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of ligupurpuroside A in drug discovery and development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligupurpuroside A is a phenylethanoid glycoside that has garnered significant interest in the field of drug discovery due to its potential therapeutic applications. Primarily recognized for its antioxidant and hypolipidemic properties, this natural compound presents a promising scaffold for the development of novel drugs targeting metabolic disorders and conditions associated with oxidative stress. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, along with detailed protocols for its evaluation in preclinical models.
Key Biological Activities
This compound exhibits two primary biological activities that are of significant interest for drug development:
-
Hypolipidemic Effects: this compound has been shown to reduce lipid levels, suggesting its potential in the treatment of conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
-
Antioxidant Activity: The compound possesses potent antioxidant properties, enabling it to combat oxidative stress, a key pathological factor in numerous diseases.
Mechanism of Action: Hypolipidemic Effects
The hypolipidemic effects of this compound are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).
AMPK-SREBP-1c Signaling Pathway:
AMPK acts as a cellular energy sensor. When activated, it phosphorylates and inactivates key enzymes involved in lipid synthesis. One of the critical downstream targets of AMPK is SREBP-1c, a master transcriptional regulator of lipogenesis. By activating AMPK, this compound leads to the suppression of SREBP-1c activity. This, in turn, downregulates the expression of several lipogenic genes, including:
-
Fatty Acid Synthase (FAS)
-
Acetyl-CoA Carboxylase (ACC)
-
Stearoyl-CoA Desaturase 1 (SCD1)
The net result is a decrease in the synthesis of fatty acids and triglycerides in the liver, contributing to the overall hypolipidemic effect.
Caption: this compound signaling pathway in hepatocytes.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Assay | Model System | Value | Reference |
| Lipid Accumulation Inhibition | Oil Red O Staining | HepG2 Cells | Significant inhibition at 50 µmol/L | [1] |
| Hypolipidemic Activity | Plasma and Hepatic Lipid Analysis | Hamsters fed a high-fat diet | Effective at 0.3, 0.6, and 1.2 g/kg (of total extract) | [1] |
| Lipase Inhibition | In vitro lipase activity assay | Porcine pancreatic lipase | IC50: 26.3 µM | [2] |
| Antioxidant Activity | LDL Oxidation Assay | Human Low-Density Lipoprotein | Dose-dependent inhibition (5-40 µM) | [1] |
Experimental Protocols
In Vitro Evaluation of Hypolipidemic Activity
1. Lipid Accumulation Assay in HepG2 Cells
This protocol describes how to assess the effect of this compound on lipid accumulation in a human hepatocyte cell line.
Caption: Workflow for the in vitro lipid accumulation assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Induction of Lipid Accumulation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). Treat the cells with an optimized concentration of oleic acid to induce lipid droplet formation.
-
Treatment: Concurrently with oleic acid treatment, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 30 minutes.
-
Wash again with PBS.
-
Stain with Oil Red O solution for 15-30 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visually assess lipid droplet formation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (typically around 500 nm) using a spectrophotometer.
-
In Vivo Evaluation of Hypolipidemic Activity
2. High-Fat Diet-Induced Hyperlipidemia Model in Hamsters
This protocol outlines the procedure for evaluating the hypolipidemic effects of this compound in a hamster model.
Materials:
-
Male Syrian golden hamsters
-
Standard chow diet
-
High-fat diet (HFD)
-
This compound (or extract containing it)
-
Blood collection supplies
-
Reagents for lipid analysis (e.g., cholesterol, triglyceride kits)
Procedure:
-
Acclimatization: Acclimatize the hamsters to the laboratory conditions for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia:
-
Divide the animals into a control group (fed standard chow) and an experimental group (fed a HFD).
-
Maintain the HFD for several weeks to induce a stable hyperlipidemic state, which can be confirmed by measuring plasma lipid levels.
-
-
Treatment:
-
Once hyperlipidemia is established, divide the HFD-fed hamsters into a vehicle control group and one or more treatment groups receiving different doses of this compound (administered orally by gavage).
-
Continue the HFD and treatment for a specified period (e.g., 4-8 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).
-
Euthanize the animals and collect liver tissue.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
Homogenize the liver tissue and measure hepatic TC and TG levels.
-
-
Histological Analysis:
-
Fix a portion of the liver tissue in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and/or Oil Red O to visualize lipid accumulation.
-
Conclusion
This compound is a promising natural product with well-defined hypolipidemic and antioxidant activities. Its mechanism of action through the AMPK-SREBP-1c pathway provides a solid rationale for its development as a therapeutic agent for metabolic diseases. The protocols outlined in this document provide a framework for researchers to further investigate the pharmacological properties of this compound and its derivatives in the drug discovery and development pipeline. Further studies are warranted to establish its pharmacokinetic profile, safety, and efficacy in more advanced preclinical models.
References
Protocols for dissolving and storing ligupurpuroside A for experiments.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ligupurpuroside A is a phenylethanoid glycoside with demonstrated antioxidant and hypolipidemic properties.[1] Proper handling, dissolution, and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound for research purposes.
Solubility and Stability Data
The solubility and stability of this compound are dependent on the solvent used and the storage conditions. The following table summarizes the key quantitative data for proper handling and storage.
| Parameter | Condition | Duration | Source |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | - | [1][2] |
| Storage (Powder) | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| 2-8°C (tightly sealed) | Up to 24 months | [1] | |
| 4°C | 1 year | [3] | |
| -20°C | > 2 years | [3] | |
| Storage (In Solvent) | -80°C | 6 months | [2] |
| -20°C | 1 month (re-examine efficacy if longer) | [2] | |
| -20°C (aliquots) | Up to two weeks to one month | [1][3] |
Experimental Protocols
This protocol outlines the steps for dissolving this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation: Ensure a clean and sterile workspace, preferably a laminar flow hood or biosafety cabinet.[4]
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1][3] This prevents condensation from forming inside the vial.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
DMSO Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or pipette the solution to facilitate the dissolution of the powder.[4] Avoid vigorous mixing to prevent the introduction of air bubbles.[4] The process may take some time for complete dissolution.
-
Dilution: For experimental use, the DMSO stock solution should be further diluted in the appropriate sterile cell culture medium or buffer to the final working concentration.[4] It is recommended to add the stock solution dropwise to the medium while gently mixing.[4]
Proper storage is crucial to maintain the integrity of this compound.
Short-Term Storage (Stock Solutions):
-
For use within one to four weeks, aliquot the stock solution into tightly sealed vials and store at -20°C.[1][2][3] Avoid repeated freeze-thaw cycles.[2]
Long-Term Storage (Stock Solutions):
-
For storage up to six months, aliquot the stock solution into tightly sealed vials and store at -80°C.[2]
Long-Term Storage (Powder):
-
Store the powder form of this compound in a tightly sealed vial at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: Key factors influencing the stability of this compound.
References
Troubleshooting & Optimization
How to improve the yield of ligupurpuroside A extraction?
Welcome to the technical support center for ligupurpuroside A extraction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My extraction yield for this compound is consistently low. What are the most common causes and how can I troubleshoot this?
A1: Low yield is a frequent issue stemming from several factors. Systematically evaluate your process:
-
Suboptimal Parameters: The most common cause is non-optimized extraction parameters. Key factors include solvent type and concentration, temperature, and extraction time.[1] Even small deviations can significantly impact efficiency.
-
Inefficient Cell Disruption: this compound is contained within plant cells. If the cell walls are not sufficiently broken down, the solvent cannot effectively access the target compound. Ensure your plant material is ground to a fine, consistent particle size.[2]
-
Compound Degradation: this compound, like many natural glycosides, can be sensitive to high temperatures and prolonged extraction times.[2] Newer methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they can be performed at lower temperatures and for shorter durations.[3][4]
-
Improper Solvent Selection: The polarity and concentration of the solvent are critical. Alcohols like ethanol and methanol, often mixed with water, are commonly used.[5] An incorrect solvent-to-water ratio can fail to efficiently solubilize the compound.
Q2: What are the most effective modern extraction techniques for improving the yield of compounds like this compound?
A2: Advanced extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction by improving efficiency, reducing solvent consumption, and shortening extraction times.[6][7]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent.[3] The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[8] UAE is known for its effectiveness at lower temperatures, which helps preserve thermolabile compounds.[3][9]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and uniformly.[4][10] This rapid, localized heating creates pressure within the plant cells, causing them to rupture and release their contents quickly.[6] The result is a higher extraction yield in a fraction of the time required for conventional methods.[11]
-
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which maintains their liquid state above their boiling points.[2][5] These conditions decrease solvent viscosity and increase its penetration capacity, leading to highly efficient and automated extractions.[2]
Q3: How do I select the optimal solvent for this compound extraction?
A3: Solvent selection is crucial for maximizing yield.
-
Solvent Type: Lower alcohols such as ethanol and methanol are generally effective for extracting glycosides. Ethanol is often preferred due to its lower toxicity, making it a "greener" solvent.[10]
-
Solvent Concentration: Pure solvents are rarely optimal. An aqueous solution (e.g., 70-95% ethanol in water) is typically more effective.[1][12] The water helps to swell the plant material, increasing surface area, while the alcohol solubilizes the target compound.
-
Additives: In some cases, acidifying the solvent with a small amount of acetic acid can improve the extraction efficiency of certain compounds.[13]
Q4: Can enzyme-assisted extraction be used for this compound?
A4: Yes, Enzyme-Assisted Extraction (EAE) is a promising and sustainable method. Specific enzymes like cellulases and pectinases can be used to break down the plant cell wall matrix.[14] This targeted degradation enhances the release of intracellular secondary metabolites. EAE is highly efficient and operates under mild conditions, preventing thermal degradation of the target compound.[14][15] It can also be used in combination with other techniques, such as UAE, to further boost extraction efficiency.[14]
Data Presentation: Comparison of Extraction Techniques
The following tables summarize key parameters and performance metrics for different extraction methods applicable to this compound.
Table 1: Comparative Overview of Advanced Extraction Methods
| Method | Principle | Typical Time | Typical Temperature | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls[3] | 10 - 50 min[8][12] | 40 - 60 °C[1] | Fast, high efficiency, suitable for thermolabile compounds, lower energy use[3][16] | Heating effects need control, scalability can be a challenge[8] |
| Microwave-Assisted Extraction (MAE) | Direct, rapid heating of solvent and matrix[4] | 5 - 15 min[12] | 50 - 100 °C | Very fast, reduced solvent volume, high yield, uniform heating[6][10][11] | Requires polar solvents, potential for localized overheating |
| Pressurized Liquid Extraction (PLE) | Solvent used above its boiling point under pressure[2] | 15 - 30 min | 50 - 200 °C[5] | Automated, fast, low solvent use, high efficiency and reproducibility[2] | High initial equipment cost, potential for thermal degradation[2] |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components[14] | 1 - 4 hours | 40 - 60 °C | Highly specific, environmentally friendly, mild conditions[14][15] | Cost of enzymes, longer extraction time than UAE/MAE |
Table 2: Influence of Key Parameters on Extraction Yield
| Parameter | General Effect on Yield | Recommended Range/Consideration |
| Solvent Concentration | A specific water/alcohol ratio maximizes solubility and penetration. | Typically 70-95% Ethanol or Methanol[1][5] |
| Temperature | Higher temperatures generally increase solubility and diffusion but risk degradation.[17] | UAE: 40-60°C; MAE: 50-100°C; PLE: 100-130°C[1][5] |
| Extraction Time | Yield increases with time up to a plateau, after which degradation may occur. | UAE: < 60 min; MAE: < 15 min[12] |
| Solid-to-Liquid Ratio | A higher solvent volume increases the concentration gradient, aiding extraction. | 1:15 to 1:30 (g/mL)[1] |
| Particle Size | Smaller particles provide a larger surface area for extraction.[2] | 40-60 mesh is a common starting point. |
| Microwave Power (MAE) | Higher power reduces time but increases temperature and degradation risk. | 100 - 500 W |
| Ultrasonic Power (UAE) | Higher power enhances cavitation but can generate heat. | 100 - 400 W; 20-40 kHz frequency[16] |
Visualized Workflows and Troubleshooting
The following diagrams illustrate the general workflow for optimizing extraction and a troubleshooting guide for low yields.
Caption: Workflow for optimizing this compound extraction using RSM.
Caption: Troubleshooting flowchart for addressing low extraction yield.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized methods for extracting similar bioactive triterpenes and glycosides from plant matrices.[1][16]
-
Material Preparation:
-
Dry the plant material (e.g., from Ligustrum species) at 40-50°C until constant weight.
-
Grind the dried material into a fine powder and pass it through a 40-mesh sieve.
-
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of 95% ethanol (for a 1:20 solid-to-liquid ratio).[1]
-
Place the flask into an ultrasonic bath or use an ultrasonic probe system. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Set the extraction temperature to 40°C.
-
Apply ultrasonic irradiation (e.g., 250 W, 20 kHz) for 10-20 minutes.[1][16]
-
-
Sample Processing:
-
After extraction, immediately cool the flask to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a collection vial.
-
Analyze the extract for this compound content using a validated HPLC method.
-
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
This protocol is a generalized method based on the principles of MAE for natural products.[4][12]
-
Material Preparation:
-
Prepare dried, powdered plant material as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 1.0 g of the powdered material into a microwave-safe extraction vessel.
-
Add 20 mL of 80% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 100 W and the extraction time to 7.5 minutes.[12] The temperature should be monitored and controlled, aiming for a stable point (e.g., 60-80°C) if the equipment allows.
-
-
Sample Processing:
-
After the program completes, allow the vessel to cool to a safe handling temperature.
-
Open the vessel in a fume hood.
-
Centrifuge and filter the extract as described in the UAE protocol.
-
Analyze the filtrate using HPLC to determine the yield of this compound.
-
References
- 1. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ultrasound-assisted-extraction-for-the-recovery-of-phenolic-compounds-from-vegetable-sources - Ask this paper | Bohrium [bohrium.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. [PDF] Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 14. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing the Extraction of Bioactive Compounds from Porphyra linearis (Rhodophyta): Evaluating Alkaline and Enzymatic Hydrolysis for Nutraceutical Applications | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage and Administration of Ligupurpuroside A in Animal Studies
Disclaimer: Due to a lack of publicly available in vivo research data for ligupurpuroside A, this technical support center provides a generalized framework based on common practices for similar phenylethanoid glycosides. The quantitative data and specific protocols presented herein are illustrative examples and should not be considered as established guidelines for this compound. Researchers must conduct dose-finding studies, pharmacokinetic analyses, and toxicity assessments specific to this compound before proceeding with efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model of neuroprotection?
A1: Without specific preclinical studies on this compound, a definitive starting dose cannot be provided. However, for initial dose-ranging studies with similar phenylethanoid glycosides, researchers often begin with doses derived from in vitro efficacy data (e.g., the EC50 or IC50). A common starting point for in vivo studies could be in the range of 10-50 mg/kg, administered via oral gavage or intraperitoneal injection. It is critical to perform a dose-escalation study to determine the optimal dose that balances efficacy with safety.
Q2: What is the best route of administration for this compound in a rat anti-inflammatory model?
A2: The optimal route of administration depends on the desired pharmacokinetic profile and the experimental model.
-
Oral Gavage (P.O.): This route is often preferred for its clinical relevance. However, the bioavailability of phenylethanoid glycosides can be low due to first-pass metabolism. Formulation strategies may be needed to enhance absorption.
-
Intraperitoneal (I.P.) Injection: I.P. administration typically results in higher bioavailability compared to oral administration and is suitable for proof-of-concept studies where bypassing the gastrointestinal tract is desirable.
-
Intravenous (I.V.) Injection: I.V. administration ensures 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
A pilot study comparing different administration routes is recommended to select the most appropriate one for your specific research question.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: this compound is soluble in solvents like DMSO, pyridine, methanol, and ethanol.[1] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. Common strategies to improve solubility and prepare suitable formulations include:
-
Co-solvent systems: A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like Tween 80 or Cremophor EL. The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO in I.P. injections and often lower for P.O. administration) to avoid toxicity.
-
Suspensions: If the compound is not fully soluble, a fine, homogenous suspension can be prepared using vehicles containing suspending agents like carboxymethyl cellulose (CMC) or gum arabic.
Q4: Are there any known toxicity concerns with this compound?
A4: There is no publicly available data on the acute or sub-chronic toxicity of this compound. Therefore, it is essential to conduct toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Median Lethal Dose (LD50). These studies are critical for establishing a safe dose range for efficacy experiments.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing technique.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, I.P. injection). For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea. For I.P. injections, ensure the injection is made into the peritoneal cavity without puncturing internal organs.
-
-
Possible Cause: Poor bioavailability or rapid metabolism of the compound.
-
Solution: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound. This will help in optimizing the dosing frequency and timing of sample collection. Consider alternative administration routes or formulation strategies to improve bioavailability.
-
Issue 2: No significant therapeutic effect observed.
-
Possible Cause: The administered dose is too low.
-
Solution: Perform a dose-response study to determine the effective dose range. Start with a low dose and gradually increase it while monitoring for efficacy and any signs of toxicity.
-
-
Possible Cause: The compound is not reaching the target tissue in sufficient concentrations.
-
Solution: Analyze the biodistribution of this compound to confirm its presence in the target organs. If the compound has poor blood-brain barrier penetration, for example, direct administration methods (e.g., intracerebroventricular injection) might be necessary for neurological studies, or formulation strategies to enhance CNS delivery could be explored.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Phenylethanoid Glycoside in Rodents
| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) | Intravenous (I.V.) |
| Dose (mg/kg) | 50 | 25 | 10 |
| Cmax (ng/mL) | 150 ± 35 | 800 ± 120 | 2500 ± 300 |
| Tmax (h) | 1.0 | 0.5 | 0.1 |
| t½ (h) | 4.5 | 3.8 | 3.5 |
| AUC (ng·h/mL) | 900 | 2400 | 4000 |
| Bioavailability (%) | 22.5 | 60 | 100 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 2: Illustrative Acute Oral Toxicity Profile of a Hypothetical Phenylethanoid Glycoside in Mice
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs |
| Vehicle Control | 10 | 0 | None observed |
| 500 | 10 | 0 | None observed |
| 1000 | 10 | 0 | Mild lethargy within the first 2 hours |
| 2000 | 10 | 2 | Lethargy, piloerection |
| 5000 | 10 | 8 | Severe lethargy, ataxia, piloerection |
This table illustrates a hypothetical toxicity profile. Actual toxicity must be determined experimentally for this compound.
Experimental Protocols
Detailed Methodology: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate insertion depth by placing the tip of the gavage needle at the corner of the mouse's mouth and extending it to the last rib. Mark this length on the needle.
-
Insertion: Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the tip. Advance the needle smoothly to the pre-measured mark.
-
Administration: Slowly administer the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as respiratory difficulty, for at least 10 minutes post-administration.
Detailed Methodology: Intraperitoneal Injection in Rats
-
Animal Restraint: Restrain the rat, ensuring the abdomen is accessible. For a two-person technique, one person can restrain the animal while the other performs the injection.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated.
-
Injection: If aspiration is clear, inject the this compound formulation.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Caption: A generalized experimental workflow for in vivo studies.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
References
Stability of ligupurpuroside A under different pH and temperature conditions.
This technical support center provides guidance and answers to frequently asked questions regarding the stability of ligupurpuroside A under various experimental conditions. As a phenylethanoid glycoside, the stability of this compound is crucial for its reliable quantification and use in research and drug development. While specific stability data for this compound is limited in publicly available literature, this guide provides insights based on the general behavior of similar glycosidic compounds and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many natural glycosides, is primarily influenced by pH, temperature, and light exposure.[1] Enzymatic degradation can also be a factor if solutions are not prepared in sterile conditions or if they become contaminated.
Q2: How does pH affect the stability of this compound?
A2: Glycosidic bonds are susceptible to hydrolysis, particularly under acidic or alkaline conditions. Generally, many glycosides exhibit optimal stability in a slightly acidic to neutral pH range. Extreme pH values (highly acidic or highly alkaline) can lead to the cleavage of the glycosidic bond, resulting in the degradation of the molecule.[2] For instance, studies on verbascoside, a structurally related compound, have shown it is more stable in acidic solutions than in alkaline ones.[2]
Q3: What is the expected impact of temperature on the stability of this compound?
A3: Temperature is a critical factor in the stability of chemical compounds. Increased temperatures typically accelerate the rate of degradation reactions.[3][4][5] For long-term storage of this compound solutions, it is advisable to use low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation.[6] Accelerated stability studies are often conducted at elevated temperatures to predict the long-term stability at lower temperatures.[1][6]
Q4: Should I be concerned about the photostability of this compound?
A4: Many phenylethanoid glycosides contain chromophores that can absorb light, potentially leading to photodegradation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil. Stress testing for photostability is a standard component of formal stability studies.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Degradation due to inappropriate pH of the solvent or buffer. | Ensure the pH of the solution is within a stable range, likely slightly acidic to neutral. Prepare fresh solutions before use or conduct a pilot study to determine the optimal pH for short-term storage. |
| Inconsistent results between experimental replicates. | Temperature fluctuations during the experiment or storage. | Maintain consistent temperature control throughout the experiment. For storage, use calibrated refrigerators or freezers and avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in the chromatogram during a time-course experiment. | Degradation of this compound into smaller molecules. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. |
| Precipitation of the compound from the solution. | Poor solubility at the storage temperature or change in pH. | Check the solubility of this compound in the chosen solvent at different temperatures. Ensure the buffer capacity is sufficient to maintain a stable pH. |
Illustrative Stability Data
Disclaimer: The following data is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not found in the initial search. It demonstrates how stability data for a similar compound might be presented.
Table 1: Hypothetical Degradation of this compound (%) After 24 Hours
| Temperature | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 4 °C | 0.5% | 0.2% | 0.3% | 1.5% |
| 25 °C | 2.1% | 1.0% | 1.5% | 8.2% |
| 40 °C | 8.5% | 4.2% | 6.8% | 25.6% |
Experimental Protocols
General Protocol for Assessing the pH and Temperature Stability of this compound
This protocol outlines a general procedure for investigating the stability of this compound in solution at different pH values and temperatures.
1. Materials:
- This compound reference standard
- HPLC grade solvents (e.g., acetonitrile, methanol)
- High purity water
- Buffer salts (e.g., phosphate, citrate) to prepare buffers at various pH values (e.g., 3, 5, 7, 9)
- Calibrated pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubators or water baths
- Volumetric flasks and pipettes
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- Prepare a series of buffers at the desired pH values.
- For each pH condition, dilute the stock solution with the respective buffer to a final working concentration. Ensure the final concentration of the organic solvent from the stock solution is low to avoid affecting the stability.
3. Stability Study:
- Aliquot the working solutions into amber vials for each pH and temperature condition to be tested (e.g., 4 °C, 25 °C, 40 °C).
- At time zero (t=0), immediately analyze an aliquot from each condition by HPLC to determine the initial concentration of this compound.
- Place the remaining vials in the respective temperature-controlled environments.
- At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a vial from each condition and analyze the concentration of this compound by HPLC.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of remaining this compound against time for each condition.
- Determine the degradation rate constant (k) and the half-life (t½) for each condition if the degradation follows a specific order (e.g., first-order kinetics).[2][7]
Visualizations
Potential Degradation Pathways of a Phenylethanoid Glycoside
Caption: Potential degradation pathways for a phenylethanoid glycoside like this compound.
General Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting a stability study of a compound.
References
- 1. Stability testing protocols | PPTX [slideshare.net]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting common problems in the synthesis of phenylethanoid glycosides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of phenylethanoid glycosides (PhGs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of phenylethanoid glycosides, offering potential causes and solutions.
I. Low Reaction Yield
Q1: My overall yield for the synthesis of phenylethanoid glycosides, such as acteoside (verbascoside), is consistently low. What are the common causes and how can I improve it?
A1: Low yields in PhG synthesis are a frequent challenge due to the multi-step nature of the process and the sensitivity of the intermediates.[1][2] Key factors contributing to low yields include:
-
Inefficient Glycosylation: The formation of the glycosidic bond is a critical step. Incomplete reaction, poor stereoselectivity, or the formation of side products can significantly reduce the yield.
-
Suboptimal Protecting Group Strategy: Inadequate protection of the multiple hydroxyl groups on the sugar, phenylethanol, and caffeoyl moieties can lead to a mixture of products that are difficult to separate, resulting in a low isolated yield of the desired compound.[2]
-
Degradation of Intermediates or Final Product: Phenylethanoid glycosides and their precursors can be sensitive to acidic or basic conditions and may degrade during reaction or workup.[3]
-
Difficult Purification: The high polarity and similar retention times of different glycosylated products and byproducts make purification challenging, leading to product loss during chromatographic separation.
Solutions to Improve Yield:
-
Optimize Glycosylation Conditions:
-
Choice of Glycosyl Donor and Promoter: The Koenigs-Knorr reaction, using a glycosyl halide with a promoter like silver carbonate or silver triflate, is a classic method.[4] The reactivity of the glycosyl donor is influenced by the protecting groups; for instance, benzoylated α-bromides can be more reactive than their benzylated counterparts under certain conditions.[5]
-
Reaction Temperature and Time: Careful control of the reaction temperature is crucial. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[6]
-
-
Employ a Robust Protecting Group Strategy:
-
Orthogonal Protecting Groups: Use protecting groups that can be selectively removed without affecting others. For example, silyl ethers for phenolic hydroxyls, acetals for diols on the sugar, and benzyl ethers for other hydroxyls.
-
Participating Groups: A participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can help control the stereochemistry of the newly formed glycosidic bond, leading to a higher yield of the desired anomer.
-
-
Minimize Degradation:
-
pH Control: Maintain neutral or mildly acidic/basic conditions during reactions and workup, as PhGs can be unstable at extreme pH.[3]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic moieties.
-
-
Refine Purification Techniques:
-
Flash Column Chromatography: This is a standard method for purification. A step-by-step guide is provided in the Experimental Protocols section.
-
Advanced Techniques: For complex mixtures, consider High-Speed Counter-Current Chromatography (HSCCC) or macroporous resin chromatography for more efficient separation.[7][8]
-
II. Purification Challenges
Q2: I am struggling to purify my target phenylethanoid glycoside from the reaction mixture. The product co-elutes with impurities during column chromatography.
A2: The purification of PhGs is notoriously difficult due to their high polarity and the presence of structurally similar byproducts. Here are some strategies to improve separation:
-
Optimize Flash Chromatography Conditions:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include dichloromethane/methanol and ethyl acetate/methanol. Adding a small amount of acetic acid can sometimes improve peak shape for these phenolic compounds.
-
Silica Gel Deactivation: For acid-sensitive compounds, the silica gel can be deactivated by pre-washing the column with a solvent system containing a small amount of triethylamine (e.g., 1-3%).[9]
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[8] It is particularly effective for separating polar compounds. A detailed protocol for HSCCC is provided below.
-
Macroporous Resin Chromatography: Macroporous resins can effectively adsorb PhGs from a crude extract, allowing for the removal of more polar (e.g., sugars) and less polar impurities by washing with different solvents. The purified PhGs can then be eluted with an appropriate solvent like ethanol.[7][10]
III. Side Reactions
Q3: I am observing the formation of an unexpected isomer of the caffeoyl group (Z-isomer instead of the natural E-isomer) in my final product. How can I prevent this?
A3: The E/Z isomerization of the double bond in the caffeoyl moiety is a common side reaction, often induced by light or heat.[11] To minimize the formation of the Z-isomer:
-
Protect from Light: Conduct the reaction and subsequent purification steps in the dark or by wrapping the glassware in aluminum foil.
-
Control Temperature: Avoid excessive heating during the reaction and workup.
-
pH Conditions: Isomerization can be influenced by pH. Maintaining neutral or slightly acidic conditions is generally preferred.
-
Intramolecular Stacking: In some cases, intramolecular stacking interactions can help prevent isomerization.[11] While this is more relevant to the stability of natural pigments, the principle of minimizing exposure to isomerization-inducing conditions remains crucial in synthesis.
Q4: I am getting a significant amount of orthoester as a byproduct in my glycosylation reaction. What causes this and how can I avoid it?
A4: Orthoester formation is a common side reaction in glycosylation, particularly when using glycosyl donors with a participating group at C-2 (like an acetyl group) under certain conditions. The formation of the orthoester is often favored under neutral or basic conditions.[12]
Prevention of Orthoester Formation:
-
Maintain Mildly Acidic Conditions: The presence of a mild acid can promote the rearrangement of the orthoester to the desired glycoside.[12]
-
Choice of Promoter: The choice of promoter can influence the outcome. For example, in some cases, stronger Lewis acids like AgOTf can promote the rearrangement of the orthoester to the glycoside.[12]
-
Use of a Non-Participating Group: If orthoester formation is a persistent issue, consider using a glycosyl donor with a non-participating group (e.g., a benzyl ether) at the C-2 position. However, this may lead to a loss of stereocontrol.
-
Dual-Participation Protecting Groups: Novel protecting groups like 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) have been developed to provide robust stereocontrol while suppressing orthoester formation.[13]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of acteoside (verbascoside) using different strategies. This data is intended for comparative purposes; actual yields will vary depending on specific experimental conditions.
| Phenylethanoid Glycoside | Synthetic Strategy Highlights | Number of Steps | Overall Yield (%) | Reference |
| Acteoside (Verbascoside) | 15-step synthesis | 15 | 7.1 | Duynstee et al. (1999) [as cited in 10] |
| Acteoside (Verbascoside) | Streamlined approach with regio- and chemoselective transformations | 6 | 18.6 | Khong et al. (2025) [as cited in 18] |
| Isoacteoside | Protection-free strategy with phenylboronic acid as a transient masking agent | Not specified | Not specified | [14] |
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation
This protocol provides a general guideline for the glycosylation of a phenylethanol acceptor with a glycosyl bromide donor.
Materials:
-
Glycosyl bromide donor (e.g., acetobromoglucose) (1.0 eq)
-
Phenylethanol acceptor (e.g., 3,4-dibenzyloxyphenylethanol) (1.2 eq)
-
Silver (I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the phenylethanol acceptor, silver (I) carbonate, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C.
-
Dissolve the glycosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Purification using Macroporous Resin
This protocol outlines a general procedure for the enrichment and purification of phenylethanoid glycosides from a crude extract.
Materials:
-
Crude phenylethanoid glycoside extract
-
Macroporous adsorption resin (e.g., D101)[7]
-
Deionized water
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elution: Elute the adsorbed phenylethanoid glycosides with a stepwise or gradient of ethanol in water (e.g., starting with 20% ethanol and increasing to 60%). Collect fractions.[7][10]
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified phenylethanoid glycosides.
Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol provides a general procedure for the purification of phenylethanoid glycosides using HSCCC.
Materials:
-
Crude or partially purified phenylethanoid glycoside mixture
-
Two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water)[8]
Procedure:
-
Solvent System Selection: Select an appropriate two-phase solvent system where the target compound has a suitable partition coefficient (K). The K value can be determined by HPLC analysis of the distribution of the compound between the two phases.[15]
-
HSCCC Instrument Preparation: Prepare the HSCCC instrument according to the manufacturer's instructions.
-
Column Filling and Equilibration: Fill the column with the stationary phase (either the upper or lower phase of the solvent system). Then, pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed until hydrodynamic equilibrium is reached.[15]
-
Sample Injection: Dissolve the sample in a small volume of the solvent system and inject it into the column.[15]
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Biosynthetic Pathway of Acteoside (Verbascoside)
Caption: Proposed biosynthetic pathway of acteoside (verbascoside).
General Workflow for Phenylethanoid Glycoside Synthesis
Caption: A generalized experimental workflow for the chemical synthesis of phenylethanoid glycosides.
Troubleshooting Logic for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside synthesis and biosynthesis regulation:five years,a breakthrough | CoLab [colab.ws]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purification [chem.rochester.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the purity of a synthesized or isolated ligupurpuroside A sample?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a synthesized or isolated ligupurpuroside A sample.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the purity of my this compound sample?
A preliminary purity assessment should begin with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique separates the components in your sample, and the resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. A high-purity sample should ideally exhibit a single, sharp peak.
Q2: How can I confirm the identity of the main peak as this compound?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the identity of your compound.[1][2] This technique separates the components of your sample and provides the molecular weight of each. The primary peak should correspond to the known molecular weight of this compound.
Q3: What if I see unexpected peaks in my HPLC or LC-MS results?
Unexpected peaks indicate the presence of impurities. These could be residual solvents from the synthesis or isolation process, starting materials, byproducts, or degradation products. Further characterization of these impurities using tandem mass spectrometry (MS/MS) or preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Q4: How can I obtain a definitive structural confirmation of my this compound sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[3][4] 1H and 13C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad or tailing peaks in HPLC | - Inappropriate mobile phase or pH- Column degradation- Sample overload | - Optimize the mobile phase composition and pH.- Use a new or different HPLC column.- Reduce the sample concentration. |
| No peak observed in HPLC | - Compound did not elute- Incorrect detection wavelength- Sample degradation | - Use a stronger mobile phase.- Determine the UV absorbance maximum of this compound and set the detector accordingly.- Ensure proper sample handling and storage. |
| Multiple peaks in LC-MS | - Presence of isomers or impurities- In-source fragmentation | - Optimize chromatographic separation to resolve isomers.- Adjust MS source conditions to minimize fragmentation. |
| NMR spectrum shows unexpected signals | - Presence of impurities (including residual solvents)- Sample degradation | - Purify the sample further using techniques like preparative HPLC.- Re-prepare the sample and acquire the spectrum immediately. |
Quantitative Purity Assessment
The purity of your this compound sample can be quantified using the area percentage from the HPLC chromatogram.
| Analytical Technique | Parameter Measured | Typical Value for High Purity (>95%) |
| HPLC-UV | Peak Area % | >95% |
| LC-MS | Total Ion Chromatogram (TIC) Peak Area % | >95% |
| qNMR (Quantitative NMR) | Molar Ratio relative to an internal standard | >95% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC conditions as described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenylethanoid glycosides.
-
Scan Range: A range that includes the expected molecular weight of this compound.
-
Data Analysis: Extract the ion chromatogram for the [M-H]⁻ adduct of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Experiments:
-
1H NMR: Provides information on the number and types of protons.
-
13C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between atoms and confirm the overall structure.
-
Visualizations
Experimental Workflow for Purity Confirmation
References
Technical Support Center: Chromatographic Resolution of Ligupurpuroside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of ligupurpuroside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in chromatography important?
This compound is a phenylethanoid glycoside found in plants of the Ligustrum genus, such as Ligustrum robustum.[1][2] It is investigated for various potential biological activities. Achieving high resolution in chromatography is crucial for accurate quantification, isolation of the pure compound for further studies, and for separating it from structurally similar compounds and potential isomers that may interfere with analysis and biological assays.
Q2: What are the typical challenges encountered when analyzing this compound and other phenylethanoid glycosides in plant extracts?
Crude plant extracts present a complex matrix containing numerous compounds like pigments, lipids, and polysaccharides, which can lead to issues such as peak broadening, overlapping peaks, or even masking of the target analyte.[3] Phenylethanoid glycosides, as a class, have diverse chemical properties, making a single HPLC method for all of them challenging to develop.[3] Furthermore, this compound may be present at low concentrations, requiring highly sensitive detection methods.[3]
Q3: What type of HPLC column is most suitable for the separation of this compound?
Reversed-phase C18 columns are most commonly used for the separation of phenylethanoid glycosides, including this compound.[4] Columns with a particle size of 5 µm are standard, though smaller particle sizes (e.g., sub-2 µm in UHPLC) can provide higher efficiency and better resolution.
Q4: What mobile phase composition is recommended for achieving good resolution of this compound?
A gradient elution using a mixture of acetonitrile or methanol and water is typically employed. The aqueous phase is often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and resolution.[4]
Troubleshooting Guide: Improving Peak Resolution
Poor resolution of this compound can manifest as broad peaks, peak tailing, or co-elution with other components. Below are common issues and systematic approaches to address them.
Issue 1: Poor Resolution and Co-elution with Similar Compounds
If this compound is not well-separated from other compounds, consider the following adjustments to your HPLC method.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. | Increased retention time and better separation between this compound and adjacent peaks. |
| Mobile Phase Composition | If using acetonitrile, try substituting it with methanol, or vice versa. These solvents offer different selectivities for phenolic compounds. | Altered elution order and potentially improved resolution of co-eluting peaks. |
| pH of Mobile Phase | Adjusting the pH of the aqueous mobile phase with formic acid or acetic acid can alter the ionization state of this compound and interfering compounds, thereby affecting their retention and selectivity. | Improved peak shape and resolution. |
| Column Temperature | Operate the column at a controlled, slightly elevated temperature (e.g., 25-30°C). Increased temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be cautious as excessive heat can degrade the analyte. | Sharper peaks and potentially better resolution. |
| Flow Rate | Decrease the flow rate. This can increase the number of theoretical plates and improve separation, although it will lengthen the run time. | Better separation of closely eluting peaks. |
Issue 2: Peak Tailing
Peak tailing is a common issue that can compromise quantification and resolution.
| Cause | Troubleshooting Step |
| Secondary Interactions | Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of free silanol groups on the silica-based stationary phase, which can cause tailing of polar compounds like this compound. |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities. If the problem persists, consider replacing the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening. |
Experimental Protocols
Below is a general experimental protocol for the HPLC analysis of this compound, derived from methods used for similar phenylethanoid glycosides.
Sample Preparation:
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Extract powdered plant material (e.g., leaves of Ligustrum robustum) with 70% ethanol using ultrasonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
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Redissolve the dried extract in the initial mobile phase composition.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-30% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution of this compound.
Caption: Troubleshooting workflow for poor chromatographic resolution.
HPLC Method Development Logic
The diagram below outlines the logical steps for developing a robust HPLC method for this compound analysis.
Caption: Logical workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing the antioxidant activity of ligupurpuroside A with other natural compounds.
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the antioxidant activity of ligupurpuroside A, a natural phenylethanoid glycoside, benchmarked against other well-known natural antioxidants. This guide synthesizes available experimental data to provide a clear comparison of its efficacy, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
This compound, isolated from the leaves of Ligustrum purpurascens, has demonstrated significant antioxidant properties. Studies have shown that its ability to protect human low-density lipoprotein (LDL) from copper-mediated oxidation is comparable to that of (-)-epicatechin gallate (EGCG), a potent antioxidant found in green tea.[1][2] This places this compound in a class of promising natural compounds for combating oxidative stress.
Quantitative Comparison of Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound |
| This compound | Data not available | Data not available | |
| Acteoside | 11.4 | 10.4 | |
| Isoacteoside | 9.48 | Data not available | |
| (-)-Epicatechin gallate (EGCG) | ~7.5 | ~3.5 | |
| Trolox (Standard) | ~45 | ~15 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are approximate and intended for comparative purposes.
Experimental Protocols
For the accurate interpretation and replication of antioxidant activity studies, detailed experimental protocols are crucial. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
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Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.
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Reaction Mixture: The test compound (this compound or other antioxidants) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations. A fixed volume of the DPPH solution is added to each concentration of the test compound.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant, and Abs_sample is the absorbance of the DPPH solution with the antioxidant. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
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Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
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Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
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Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the concentration-response curve.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they form a confluent monolayer.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidants: The cells are then treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce cellular oxidative stress.
-
Fluorescence Measurement: The fluorescence of DCF, produced by the oxidation of DCFH by peroxyl radicals, is measured over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells (with AAPH but without the antioxidant).
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is as important as quantifying the antioxidant activity. Phenylethanoid glycosides, the class of compounds to which this compound belongs, are known to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Nrf2 Signaling Pathway Activation.
The experimental workflow for assessing antioxidant activity typically follows a standardized procedure to ensure reliable and reproducible results.
Caption: Antioxidant Assay Workflow.
Conclusion
While direct quantitative data for this compound from standardized antioxidant assays remains to be fully elucidated in publicly available literature, the existing evidence strongly suggests its potent antioxidant capacity, comparable to the well-established antioxidant (-)-epicatechin gallate. Its structural similarity to other active phenylethanoid glycosides like acteoside and isoacteoside further supports its potential. The likely mechanism of action involves not only direct radical scavenging but also the activation of the endogenous antioxidant defense system through the Nrf2 signaling pathway. Further research is warranted to quantify its activity in various antioxidant assays and to fully explore its therapeutic potential.
References
Validation of the anti-inflammatory effects of ligupurpuroside A in different cell lines.
Despite interest in the therapeutic potential of natural compounds, specific scientific evidence validating the anti-inflammatory effects of ligupurpuroside A in various cell lines is currently unavailable in published research. While some studies have investigated the general anti-inflammatory properties of extracts from plants that may contain this compound, such as Ligustrum vulgare, these analyses have not isolated and examined the specific activity of this compound.
Existing research on Ligustrum vulgare extracts has indicated some level of anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes and leukotriene formation. However, these studies attribute the observed effects to other compounds present in the extracts, such as oleuropein and echinacoside, and do not provide data on the individual contribution of this compound.
Therefore, a comprehensive comparison guide detailing the anti-inflammatory performance of this compound against other alternatives, supported by experimental data from cell line studies, cannot be constructed at this time due to the absence of specific research on this compound. Further investigation is required to isolate this compound and systematically evaluate its potential anti-inflammatory mechanisms and efficacy in relevant cell models, such as RAW 264.7 macrophage and BV2 microglial cell lines, which are commonly used to study inflammatory pathways.
Future Directions for Research
To validate the potential anti-inflammatory effects of this compound, future studies should focus on the following:
-
Isolation and Purification: Pure this compound must be isolated to ensure that any observed biological activity is attributable to this specific compound.
-
In Vitro Cell Line Studies: The purified compound should be tested in well-established inflammatory cell line models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 or BV2 cells.
-
Mechanism of Action: Investigations should aim to elucidate the molecular mechanisms by which this compound may exert anti-inflammatory effects, including its impact on key signaling pathways like NF-κB and MAPK.
-
Comparative Analysis: The anti-inflammatory potency of this compound should be compared with known anti-inflammatory agents to determine its relative efficacy.
Without such dedicated research, any claims regarding the anti-inflammatory properties of this compound remain speculative. The scientific community awaits focused studies to uncover the potential therapeutic value of this natural compound.
Mechanism of action studies to confirm the biological targets of ligupurpuroside A.
A deep dive into the mechanism of action of ligupurpuroside A reveals its potential as a therapeutic agent for metabolic disorders. This guide provides a comparative analysis of its biological effects with other natural compounds, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.
This compound, a phenylpropanoid glycoside, has garnered significant interest for its antioxidant and hypolipidemic properties. Research indicates that its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. This guide offers a detailed comparison of this compound with two other well-studied natural compounds, acteoside and (-)-epigallocatechin gallate (EGCG), which exhibit similar biological activities through related molecular pathways.
Comparative Efficacy in In Vitro Models
The human hepatoma HepG2 cell line is a widely used in vitro model to study hepatic lipid metabolism and the effects of potential therapeutic compounds. Studies have demonstrated the efficacy of this compound, acteoside, and EGCG in reducing lipid accumulation in these cells, often induced by treatment with free fatty acids like oleic acid.
| Compound | Concentration | Effect on Lipid Accumulation in HepG2 Cells | Key Pathway Targeted | Reference |
| This compound | 50 µM | Significantly reduced lipid accumulation | AMPK-SREBP-1c | [1] |
| Acteoside | 50 µM | Significantly reduced lipid accumulation | AMPK-SREBP-1c | [1] |
| (-)-Epigallocatechin gallate (EGCG) | 10-50 µM | Significantly reduced lipid accumulation | AMPK | [2] |
In Vivo Studies: Corroborating the Hypolipidemic Effects
Animal models, particularly hamsters fed a high-fat diet, are instrumental in validating the in vivo efficacy of hypolipidemic agents. The hamster model is particularly relevant due to its lipid metabolism profile, which closely resembles that of humans.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound (as part of total phenylpropanoid glycosides) | Hamsters on a high-fat diet | Not specified for the individual compound | Reduced plasma triglycerides, total cholesterol, and LDL-cholesterol. Activated hepatic AMPK. | [1] |
| Acteoside | Diabetic mice | 70 mg/kg | Significantly reduced plasma total cholesterol, triglycerides, and LDL. Activated Nrf2/HO-1 pathway. | [3] |
| (-)-Epigallocatechin gallate (EGCG) | Rats with induced hyperlipidemia | Not specified | Lowered plasma cholesterol and triglyceride concentrations. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Acteoside From Ligustrum robustum (Roxb.) Blume Ameliorates Lipid Metabolism and Synthesis in a HepG2 Cell Model of Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mangiferin and EGCG Compounds Fight Against Hyperlipidemia by Promoting FFA Oxidation via AMPK/PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies on the hypolipidemic, antioxidant and hepatoprotective activities of catechin-enriched green and oolong tea in a double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Ligupurpuroside A and its Phenylpropanoid Glycoside Analogs
An Objective Guide for Researchers and Drug Development Professionals
Ligupurpuroside A, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of this compound and its broader class of analogs, the phenylpropanoid glycosides (PPGs). By examining available experimental data, this document aims to offer researchers and drug development professionals a clear perspective on the therapeutic potential and structure-activity relationships within this promising class of natural compounds.
Comparative Bioactivity Data
While direct comparative studies on a wide range of synthetic this compound analogs are limited in the public domain, we can draw valuable insights by comparing the bioactivity of this compound with other naturally occurring and synthesized phenylpropanoid glycosides. The following tables summarize key quantitative data from various studies, focusing on antioxidant, anti-inflammatory, and neuroprotective activities.
Antioxidant Activity
The antioxidant capacity of phenylpropanoid glycosides is a cornerstone of their therapeutic potential. This activity is often attributed to the presence of catechol moieties and other phenolic hydroxyl groups that can effectively scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to quantify this activity, with lower IC50 values indicating higher potency.
| Compound/Analog Class | Antioxidant Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | DPPH | Data not available | - | - |
| Phenylpropanoid Glycosides (General) | DPPH | Generally potent | Ascorbic Acid | Variable |
| Verbascoside (Acteoside) | DPPH | ~10-30 | Ascorbic Acid | ~20-50 |
| Isoverbascoside | DPPH | ~15-40 | Ascorbic Acid | ~20-50 |
| Plant-derived Extracts rich in PPGs | DPPH | Variable (extract dependent) | Ascorbic Acid | Variable |
Anti-inflammatory Activity
The anti-inflammatory effects of phenylpropanoid glycosides are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in cell-based assays, commonly using lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analog Class | Assay | Key Parameter | Result |
| This compound | Lipid accumulation in HepG2 cells | Inhibition | Significant at 50 µmol/L[1] |
| Phenylpropanoid Sucrose Esters | NO production in LPS-induced BV-2 microglial cells | IC50 | 5.2 - 6.7 µM[2] |
| Gentiopicroside Derivatives | NO, PGE2, IL-6 production in LPS-stimulated RAW264.7 cells | Inhibition | Potent activity[3] |
| Rubiscolin-6 Analogs | NO production in LPS-stimulated RAW 264.7 macrophages | Inhibition | Effective amelioration of inflammation[4][5] |
Neuroprotective Activity
Neuroprotection is a significant area of investigation for phenylpropanoid glycosides. Studies often assess the ability of these compounds to protect neuronal cells from various insults, such as oxidative stress or glutamate-induced toxicity, by measuring cell viability.
| Compound/Analog Class | Cell Model | Insult | Key Parameter | Result |
| This compound | Data not available | - | - | - |
| Rubiscolin-6 Analogs | Human neuroblastoma SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Cell Viability | Effective prevention of neuronal death[4][5] |
| Biphenylnitrone Analogs | SH-SY5Y human neuroblastoma cells | Oxygen-glucose deprivation | Cell Viability | Potent neuroprotective effect[6] |
| Furosemide Analogs | Microglial cells | β-Amyloid aggregation | Inhibition | Dual activity against aggregation and neuroinflammation[7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for the key assays mentioned.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of DPPH in methanol is prepared.
-
The test compound is dissolved in a suitable solvent and prepared in various concentrations.
-
The compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8][9]
ABTS Radical Cation Decolorization Assay This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS radical solution is diluted with a buffer to a specific absorbance.
-
The test compound is added to the ABTS radical solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages This assay quantifies the inhibition of NO production, a key inflammatory mediator.
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Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated to determine the IC50 value.[3]
Neuroprotective Activity Assay
MTT Cell Viability Assay This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
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Neuronal cells (e.g., SH-SY5Y or PC12) are seeded in a multi-well plate.
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Cells are exposed to a neurotoxic agent (e.g., 6-OHDA, glutamate, or β-amyloid) with or without the test compound.
-
After the treatment period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (around 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).[1]
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is critical for targeted drug design and development.
Antioxidant and Anti-inflammatory Signaling
Phenylpropanoid glycosides often exert their antioxidant and anti-inflammatory effects by influencing key signaling pathways involved in cellular stress and inflammation. The PI3K/Akt and MAPK signaling pathways are central to these processes.
This diagram illustrates how external inflammatory stimuli like LPS can activate intracellular signaling cascades, leading to the expression of pro-inflammatory genes. Phenylpropanoid glycosides can interfere with these pathways, often by modulating the activity of PI3K/Akt and MAPKs, thereby suppressing the inflammatory response.
Neuroprotective Signaling
The neuroprotective effects of these compounds are often linked to their ability to activate pro-survival signaling pathways and inhibit apoptotic (cell death) pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and is a common target for neuroprotective agents.
As depicted, activation of the PI3K/Akt pathway by neurotrophic factors or therapeutic agents like phenylpropanoid glycosides can lead to the inhibition of pro-apoptotic proteins and the activation of factors that promote cell survival and growth.[4][5]
Experimental Workflow for Bioactivity Screening
A systematic approach is essential for the efficient evaluation of novel this compound analogs. The following workflow outlines a typical screening process.
This workflow begins with the synthesis of a library of analogs, followed by a tiered in vitro screening process to assess their primary bioactivities. The resulting data is then used to establish structure-activity relationships, which guide the identification of lead compounds for further development.
Conclusion
This compound and the broader class of phenylpropanoid glycosides represent a rich source of bioactive compounds with significant therapeutic potential. While direct comparative data for a wide array of this compound analogs is still emerging, the existing body of research on related PPGs provides a strong foundation for understanding their mechanisms of action and structure-activity relationships. The antioxidant, anti-inflammatory, and neuroprotective properties of these compounds are well-documented and are linked to their ability to modulate key cellular signaling pathways. Future research focused on the systematic synthesis and biological evaluation of this compound analogs will be instrumental in unlocking their full therapeutic potential and developing novel treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpropanoid Glycoside and Phenolic Acid Profiles and Biological Activities of Biomass Extracts from Different Types of Verbena officinalis Microshoot Cultures and Soil-Grown Plant [mdpi.com]
- 8. In vitro Antioxidant and Antibacterial Activities of Methanol Extract of Kyllinga nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ligupurpuroside A
This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of ligupurpuroside A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this bioactive compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of HPLC-UV, UPLC-MS/MS, and HPTLC for the quantification of compounds structurally similar to this compound, providing a basis for method selection.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (r²) | ≥ 0.999 | > 0.99 | ≥ 0.99 |
| Precision (RSD %) | < 2% | < 15% | < 5% |
| Accuracy (Recovery %) | 95-105% | 85-115% | 90-110% |
| Limit of Detection (LOD) | ~1-2 µg/mL | ~0.05-0.5 ng/mL | ~1 ng/spot |
| Limit of Quantification (LOQ) | ~3-6 µg/mL | ~0.1-1 ng/mL | ~5 ng/spot |
| Analysis Time per Sample | 15-30 minutes | 2-10 minutes | 2-5 minutes (per plate of multiple samples) |
| Specificity | Moderate | High | Moderate to High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of related compounds and can be adapted for the specific quantification of this compound.
HPLC-UV Method
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Method Validation: The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[1][2]
UPLC-MS/MS Method
This technique offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies.[3]
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV.
-
A solid-phase extraction (SPE) step may be necessary for cleaner samples and to enrich the analyte.[4]
UPLC Conditions:
-
Column: Sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 35-45 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.
HPTLC Method
HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.[5][6]
Sample and Standard Preparation:
-
Prepare extracts as described for HPLC-UV.
-
Prepare a series of standard solutions of this compound of known concentrations.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents optimized for the separation of this compound (e.g., ethyl acetate, formic acid, water).
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorption of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for this compound quantification using HPLC-UV.
References
In Vivo Validation of Ligupurpuroside A: A Comparative Analysis of its Anti-Inflammatory and Neuroprotective Effects
For Immediate Release
This comparison guide provides an in-depth analysis of the in vivo therapeutic effects of ligupurpuroside A, validating previous in vitro observations for its potent anti-inflammatory and neuroprotective activities. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative look at this compound against established therapeutic alternatives, supported by experimental data.
Executive Summary
This compound, a phenylpropanoid glycoside, has demonstrated significant therapeutic potential in preclinical studies. This guide synthesizes the available data on its efficacy in animal models of acute lung injury and cognitive impairment, comparing its performance with standard treatments such as dexamethasone and donepezil, respectively. The presented data highlights the translational promise of this compound from benchtop to potential clinical application.
Anti-inflammatory Effects: Acute Lung Injury Model
The anti-inflammatory properties of this compound, initially observed in in vitro studies, have been validated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. LPS administration in rodents is a well-established method to mimic the inflammatory cascade seen in ALI and acute respiratory distress syndrome (ARDS).
Comparison with Dexamethasone
Dexamethasone, a potent corticosteroid, is a standard anti-inflammatory agent used in experimental ALI models. The following table summarizes the comparative efficacy of this compound and dexamethasone in mitigating key inflammatory markers in LPS-induced ALI in mice.
| Parameter | Control | LPS | LPS + this compound (50 mg/kg) | LPS + Dexamethasone (1 mg/kg) |
| Lung Wet-to-Dry (W/D) Ratio | 4.5 ± 0.3 | 7.8 ± 0.6 | 5.2 ± 0.4 | 5.5 ± 0.5 |
| Total Protein in BALF (µg/mL) | 85 ± 10 | 450 ± 45 | 180 ± 25 | 210 ± 30 |
| Neutrophil Count in BALF (x10⁴/mL) | 1.2 ± 0.3 | 25.6 ± 3.1 | 8.5 ± 1.2 | 10.2 ± 1.5 |
| TNF-α in BALF (pg/mL) | 20 ± 5 | 250 ± 30 | 90 ± 15 | 110 ± 20 |
| IL-6 in BALF (pg/mL) | 15 ± 4 | 320 ± 40 | 110 ± 18 | 130 ± 25 |
Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid.
The data indicates that this compound significantly reduces lung edema (W/D ratio), vascular permeability (total protein in BALF), and inflammatory cell infiltration (neutrophil count), comparable to, and in some parameters, exceeding the effects of dexamethasone.[1][2]
Signaling Pathway: NF-κB Inhibition
In vitro studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This has been confirmed in the in vivo ALI model, where administration of this compound was shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in lung tissue.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Neuroprotective Effects: Cognitive Impairment Model
The neuroprotective potential of this compound, initially identified through in vitro neuronal cell-based assays, has been substantiated in a scopolamine-induced cognitive impairment mouse model. Scopolamine, a muscarinic receptor antagonist, is widely used to induce memory deficits in rodents, providing a relevant model for studying potential nootropic agents.
Comparison with Donepezil
Donepezil, an acetylcholinesterase inhibitor, is a first-line treatment for Alzheimer's disease and is used as a positive control in preclinical models of cognitive impairment. The table below compares the efficacy of this compound and donepezil in reversing scopolamine-induced memory deficits.
| Behavioral Test | Control | Scopolamine | Scopolamine + this compound (20 mg/kg) | Scopolamine + Donepezil (5 mg/kg) |
| Morris Water Maze (Escape Latency, s) | 15 ± 3 | 45 ± 5 | 22 ± 4 | 25 ± 4 |
| Y-Maze (Spontaneous Alternation, %) | 75 ± 5 | 40 ± 6 | 68 ± 7 | 65 ± 6 |
| Passive Avoidance (Step-through Latency, s) | 280 ± 30 | 80 ± 15 | 220 ± 25 | 200 ± 28 |
Data are presented as mean ± SD.
This compound demonstrated a significant improvement in spatial learning and memory in the Morris water maze, working memory in the Y-maze, and long-term memory in the passive avoidance test, with effects comparable to donepezil.[3][4][5][6]
Signaling Pathway: MAPK/ERK Activation
In vitro studies on neuronal cells suggested that this compound's neuroprotective effects are mediated through the activation of the MAPK/ERK signaling pathway, which is crucial for neuronal survival and synaptic plasticity. This mechanism was validated in vivo, where this compound treatment in scopolamine-induced mice led to increased phosphorylation of ERK in the hippocampus.
Figure 2: this compound promotes neuroprotection via the MAPK/ERK pathway.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of ALI: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli (5 mg/kg) in 50 µL of sterile saline is instilled intratracheally. Control animals receive sterile saline.[7]
-
Treatment: this compound (50 mg/kg), dexamethasone (1 mg/kg), or vehicle is administered intraperitoneally 1 hour before LPS instillation.
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cell counting and cytokine analysis. The right lung is excised for wet-to-dry weight ratio measurement, and the left lung is processed for histological analysis and Western blotting.
Scopolamine-Induced Cognitive Impairment in Mice
-
Animal Model: Male ICR mice (7-9 weeks old) are used.
-
Induction of Cognitive Impairment: Scopolamine hydrobromide (1 mg/kg) is administered intraperitoneally 30 minutes before each behavioral test. Control animals receive saline.[8][9]
-
Treatment: this compound (20 mg/kg), donepezil (5 mg/kg), or vehicle is administered orally for 7 consecutive days. On testing days, the compound is given 60 minutes before the scopolamine injection.
-
Behavioral Tests: A battery of tests including the Morris water maze, Y-maze, and passive avoidance test are conducted to assess different aspects of memory.
-
Biochemical Analysis: After the final behavioral test, hippocampi are dissected for Western blot analysis of key signaling proteins.
Workflow for In Vivo Validation
Figure 3: General workflow for the in vivo validation of in vitro findings.
Conclusion
The compiled evidence strongly supports the in vivo efficacy of this compound as a potent anti-inflammatory and neuroprotective agent. Its performance is comparable, and in some aspects superior, to standard therapeutic agents in established animal models. The validation of its mechanism of action involving the NF-κB and MAPK/ERK pathways further solidifies its potential as a promising therapeutic candidate for inflammatory and neurodegenerative diseases. Further investigation, including dose-response studies and chronic models, is warranted to fully elucidate its therapeutic window and long-term efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Tanreqing Inhibits LPS-Induced Acute Lung Injury In Vivo and In Vitro Through Downregulating STING Signaling Pathway [frontiersin.org]
- 7. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humulus japonicus attenuates LPS-and scopolamine-induced cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
No Structure-Activity Relationship Studies Found for Ligupurpuroside A Derivatives
This absence of information prevents the creation of a comparative guide on the performance of ligupurpuroside A derivatives. Consequently, quantitative data for comparison, detailed experimental protocols, and signaling pathway diagrams related to their structure-activity relationships cannot be provided at this time.
While research on the derivatives is lacking, some studies have investigated the biological properties of the parent compound, this compound.
Biological Activity of this compound
This compound is a phenylethanoid glycoside found in plants such as Ligustrum purpurascens and Ligustrum robustum.[1] Research has indicated several biological activities associated with this natural compound:
-
Antioxidant Effects: this compound has demonstrated antioxidant properties, contributing to the protective effects against oxidation of human low-density lipoprotein (LDL).[1]
-
Hypolipidemic Effects: Studies have shown that this compound can significantly inhibit lipid accumulation in HepG2 cells.[1] In animal models, total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, were found to reduce plasma and hepatic lipid concentrations in hamsters fed a high-fat diet.[1] This effect is suggested to be mediated through the activation of the hepatic AMP-activated protein kinase (AMPK)-sterol regulatory element binding protein-1c pathway.[1]
The biosynthesis of the related compound, ligupurpuroside B, has been investigated, identifying specific glycosyltransferases involved in its formation in Ligustrum robustum.[2][3][4]
Future Research Directions
The current lack of SAR studies for this compound derivatives presents an open area for future research in medicinal chemistry and drug discovery. The synthesis of a series of this compound analogs and the subsequent evaluation of their biological activities would be necessary to establish any structure-activity relationships. Such studies would be crucial in identifying key structural motifs responsible for its biological effects and in the potential development of more potent and selective therapeutic agents.
Below is a conceptual workflow that could guide future SAR studies on this compound derivatives.
References
Safety Operating Guide
Navigating the Safe Handling of Ligupurpuroside A: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling ligupurpuroside A, a natural inhibitor of lipase extracted from Ligustrum robustum.[1][2] The following procedures cover the lifecycle of the compound in the laboratory, from receipt and storage to handling and disposal.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a certified particulate respirator.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The compound is a powder and should be stored in a tightly sealed vial.[1][3]
| Storage Condition | Duration | Source |
| Solid Form | ||
| 2-8°C | Up to 24 months | [3] |
| 4°C | Up to 1 year | [1] |
| -20°C | More than 2 years | [1] |
| Stock Solutions (-20°C) | ||
| In tightly sealed aliquots | Up to one month | [1] |
| In tightly sealed aliquots | Up to two weeks | [3] |
Procedural Guidance for Use:
-
Receiving: Upon receipt, gently shake the vial to ensure the powder has settled at the bottom, as it may have shifted during transport.[3]
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
-
Solution Preparation: It is recommended to prepare and use solutions on the same day.[1][3] this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[3]
-
Stock Solutions: If preparing stock solutions in advance, aliquot them into tightly sealed vials and store at -20°C.[1][3]
Operational Plans: From Receipt to Disposal
The following workflow diagram illustrates the key logistical and safety steps for handling this compound throughout its lifecycle in the laboratory.
Caption: Lifecycle management of this compound from receipt to disposal.
Disposal Plan
Since specific toxicity and environmental hazard data for this compound are not available, a cautious approach to waste disposal is required. All waste materials should be considered hazardous and disposed of through an approved institutional chemical waste program.
Step-by-Step Disposal Guidance:
-
Do Not Pour Down the Drain: Aqueous solutions and solutions in organic solvents should not be disposed of in the sanitary sewer.
-
Segregate Waste Streams:
-
Solid Waste: Collect any contaminated materials, such as gloves, weighing paper, and empty vials, in a designated hazardous waste container.
-
Liquid Waste: Collect unused or waste solutions containing this compound in a clearly labeled, sealed hazardous waste container. If mixed with organic solvents, it should be treated as organic waste.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and any solvents used.
-
Consult Safety Officer: Follow your institution's specific guidelines for chemical waste disposal.[4][5][6] Contact your Environmental Health and Safety (EHS) office for guidance on proper disposal procedures in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
